C527
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)benzo[f][1,3]benzoxazole-4,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8FNO3/c18-10-7-5-9(6-8-10)17-19-13-14(20)11-3-1-2-4-12(11)15(21)16(13)22-17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJDFEYQOPCCPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192718-06-2 | |
| Record name | 192718-06-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione: Core Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties, synthesis, and biological evaluation of the synthetic heterocyclic compound, 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione. This molecule, belonging to the class of naphthoquinone derivatives, has demonstrated notable cytotoxic effects against human prostate cancer cell lines. This document consolidates available data on its physicochemical characteristics, provides detailed experimental protocols for its synthesis and analysis, and explores its potential mechanisms of action based on the broader family of quinone-containing compounds. All quantitative data are presented in structured tables for clarity, and key conceptual frameworks are visualized using diagrams.
Core Properties
2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione is a polycyclic aromatic compound featuring a naphthoquinone core fused with an oxazole ring, which is further substituted with a 4-fluorophenyl group.
Physicochemical Properties
The fundamental physicochemical properties of the compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₈FNO₃ | PubChem |
| Molecular Weight | 293.25 g/mol | PubChem |
| Appearance | Yellow solid | [1] |
| Melting Point | 304–305 °C | [1] |
| XLogP3 | 3.7 | PubChem |
Spectral Data
Key spectral data for the characterization of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione are provided below.
| Spectral Data | Values | Source |
| Infrared (IR) (cm⁻¹) | 3071.08, 1688.26, 1602.80, 1456.70 | [1] |
| ¹H NMR (CF₃CO₂D: CDCl₃) δ (ppm) | 7.30–7.34 (t, J=8.56 Hz, 2 H), 7.93–7.96 (dt, J=8.96, 4.61 Hz, 2 H), 8.25–8.35 (m, 4 H) | Brandy et al., 2012 |
| ¹³C NMR (CDCl₃) δ (ppm) | 120.22, 128.53, 128.78, 131.51 (d, ³JF,C=9.9 Hz), 131.93, 132.37, 136.13, 136.37, 144.05, 150.54, 167.34 (d, ¹JF,C= 258.4 Hz), 167.78, 175.67, 180.05 | Brandy et al., 2012 |
Synthesis and Characterization
Synthesis Protocol
The synthesis of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione is achieved through a one-pot reaction involving the reflux of 2-amino-3-bromo-1,4-naphthoquinone with 4-fluorobenzoyl chloride.[1][2]
Materials:
-
2-amino-3-bromo-1,4-naphthoquinone
-
4-fluorobenzoyl chloride
-
Diethyl ether
-
Hexane
-
Ethyl acetate
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
Procedure: [1]
-
A mixture of 2-amino-3-bromo-1,4-naphthoquinone (0.801 mmol) and 4-fluorobenzoyl chloride (2 mL) is refluxed for 5 hours at a high temperature.
-
The reaction mixture is then subjected to vacuum distillation to remove excess reagents.
-
The resulting residue is triturated in a mixture of diethyl ether and hexane (8:2).
-
Purification is carried out using column chromatography on silica gel with a hexane:ethyl acetate (75:25) solvent system.
-
Further purification is achieved through a second column chromatography on silica gel using 100% dichloromethane as the eluent to yield the final product as a yellow solid.
Characterization Protocols
2.2.1. Infrared (IR) Spectroscopy A general protocol for obtaining the IR spectrum of a solid sample like 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione using an Attenuated Total Reflectance (ATR) accessory is as follows:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy A general procedure for ¹H and ¹³C NMR analysis:
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃ or a mixture as reported).
-
Transfer the solution to an NMR tube.
-
Acquire the spectra on an NMR spectrometer (e.g., 400 MHz).
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.
2.2.3. Mass Spectrometry (MS) For the determination of the mass-to-charge ratio (m/z) of the compound, a general protocol using a high-resolution mass spectrometer is as follows:
-
Dissolve the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer, often via direct infusion or coupled with liquid chromatography.
-
Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI).
-
Analyze the ions in the mass analyzer.
Biological Activity
Cytotoxicity against Prostate Cancer Cell Lines
2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione has been evaluated for its in vitro anticancer activity against androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines.[1][2] The compound exhibited cytotoxic effects on both cell lines.[1]
| Cell Line | IC₅₀ (μM) after 5 days | Source |
| LNCaP | 0.10 | [1] |
| PC3 | 0.23 | [1] |
Experimental Protocol: MTT Cell Proliferation Assay [3]
-
Human prostate cancer cells (LNCaP and PC3) are seeded in 96-well plates.
-
The cells are treated with various concentrations of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione.
-
After a 5-day incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader to determine cell viability.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
References
- 1. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Mechanism of Action of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione is a heterocyclic compound belonging to the naphthoquinone class of molecules. Compounds in this family are recognized for their diverse biological activities, including anticancer and antimicrobial properties. This technical guide synthesizes the current understanding of the probable mechanism of action of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione, drawing from studies on structurally related compounds. While the precise molecular targets of this specific agent are not yet fully elucidated, the available evidence points towards cytotoxicity in cancer cell lines, likely mediated through pathways common to quinonoid structures, such as the induction of apoptosis and generation of reactive oxygen species. This document provides a comprehensive overview of the known biological effects, relevant quantitative data from congeners, detailed experimental protocols for assessing its activity, and visual representations of the implicated signaling pathways.
Introduction
Naphthoquinones are a significant class of organic compounds characterized by a naphthalene ring system with two ketone groups. Their unique chemical structure allows them to participate in redox cycling and interact with various biological macromolecules, leading to a broad spectrum of pharmacological effects. The fusion of an oxazole ring to the naphthoquinone core, as seen in 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione, modulates the electronic and steric properties of the molecule, potentially enhancing its biological activity and specificity. Research into 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives has demonstrated their potent cytotoxic effects against human cancer cell lines, particularly those of prostate origin.
Putative Mechanisms of Action
Based on the activities of related naphthoquinone derivatives, the mechanism of action for 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione is likely multifactorial. The primary proposed mechanisms include:
-
Induction of Apoptosis: Like many chemotherapeutic agents, this compound is expected to trigger programmed cell death in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic pathways.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety can undergo redox cycling, leading to the production of superoxide radicals and other ROS.[1] Elevated ROS levels can induce oxidative stress, damaging cellular components like DNA, proteins, and lipids, ultimately leading to cell death.
-
Enzyme Inhibition: A prominent target for many quinone-based anticancer drugs is Topoisomerase II, an enzyme crucial for DNA replication and repair.[1] Inhibition of this enzyme leads to DNA strand breaks and cell cycle arrest. Other enzymes that may be targeted include protein phosphatases and heat shock proteins.[1]
-
DNA Intercalation: The planar aromatic structure of the molecule may allow it to intercalate between DNA base pairs, disrupting DNA replication and transcription.
Quantitative Data
| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |
| 2-(3-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione | LNCaP | 5 days | 0.03 | [1][2] |
| 2-(3-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione | PC3 | 5 days | 0.08 | [1][2] |
LNCaP: Androgen-dependent human prostate cancer cell line. PC3: Androgen-independent human prostate cancer cell line.
Experimental Protocols
The following is a detailed methodology for a key experiment used to evaluate the cytotoxic activity of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives, which is applicable for the title compound.
MTT Cell Proliferation Assay
This assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding:
-
Human prostate cancer cells (LNCaP and PC3) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a density of 1.5 x 10⁴ cells per well (for faster-growing PC3 cells) or 2.0 x 10⁴ cells per well (for slower-growing LNCaP cells) in 100 µL of medium.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of the test compound is prepared in DMSO.
-
Serial dilutions of the compound are made in the culture medium.
-
The medium from the wells is aspirated and replaced with 200 µL of medium containing different concentrations of the test compound. Control wells receive medium with DMSO only.
-
-
Incubation:
-
The plates are incubated for 5 days at 37°C in a humidified 5% CO₂ environment.
-
-
MTT Addition and Incubation:
-
After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
-
Solubilization of Formazan:
-
The medium containing MTT is removed, and the formazan crystals formed by viable cells are solubilized by adding 100 µL of 0.04 N HCl in 2-propanol to each well.
-
-
Absorbance Measurement:
-
The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the control wells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
-
Visualizations
Signaling Pathways
Caption: Putative mechanism of action for 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione.
Experimental Workflow
Caption: Workflow for the MTT cell proliferation assay.
Conclusion and Future Directions
2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione is a promising candidate for further investigation as an anticancer agent. While its precise mechanism of action remains to be fully elucidated, the existing data on related compounds suggest that it likely acts through the induction of apoptosis, possibly mediated by ROS generation and enzyme inhibition.
Future research should focus on:
-
Determining the specific molecular targets of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione.
-
Quantifying its cytotoxic effects on a broader panel of cancer cell lines.
-
Investigating its effects on cell cycle progression and the expression of key apoptotic proteins.
-
Elucidating the role of ROS in its cytotoxic activity.
-
In vivo studies to evaluate its efficacy and safety in animal models.
A deeper understanding of the mechanism of action of this compound will be crucial for its potential development as a therapeutic agent.
References
- 1. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Structure-Activity Relationship of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione and its Analogs
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione, a member of the 2-arylnaphtho[2,3-d]oxazole-4,9-dione class of compounds. This class of molecules has demonstrated notable cytotoxic activities against various cancer cell lines, making their SAR a critical area of investigation for researchers, scientists, and professionals in drug development.
Core Scaffold and Biological Significance
The 2-arylnaphtho[2,3-d]oxazole-4,9-dione scaffold is characterized by a quinone moiety fused with an oxazole ring, which is further substituted with an aryl group at the 2-position. Quinone-containing compounds are prevalent in numerous biologically active natural products and synthetic analogs, exhibiting a wide range of therapeutic properties, including anticancer activities.[1] The mechanism of action for many quinonoid compounds involves DNA intercalation, inhibition of critical enzymes like topoisomerase II, induction of apoptosis, and the generation of reactive oxygen species (ROS) through redox cycling.[1][2]
Synthesis of 2-Arylnaphtho[2,3-d]oxazole-4,9-diones
The synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives is typically achieved through a one-pot reaction.[1][2][3] The process involves the refluxing of 2-amino-3-bromo-1,4-naphthoquinone with the corresponding benzoyl chloride analogs at elevated temperatures.[1][2][3] This reaction is presumed to proceed through the initial formation of a 2-amido-3-bromo-1,4-naphthoquinone intermediate.[1]
Structure-Activity Relationship Analysis
The cytotoxic effects of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives have been evaluated against androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. The data reveals that both the nature and the position of the substituent on the 2-aryl ring play a crucial role in modulating the cytotoxic potency of these compounds.[1]
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activities (IC50 values) of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione and its analogs after a 5-day exposure period.
| Compound ID | 2-Aryl Substituent | LNCaP IC50 (µM) | PC3 IC50 (µM) |
| 8 | Phenyl | > 1.0 | > 1.0 |
| 9 | 4-Chlorophenyl | 0.10 | 0.08 |
| 10 | 3-Chlorophenyl | 0.03 | 0.08 |
| 11 | 3-Bromophenyl | 0.04 | 0.10 |
| 12 | 4-Fluorophenyl | 0.06 | 0.20 |
Data sourced from Brandy et al., 2012.[1]
Key SAR Observations:
-
Impact of Halogen Substitution: The introduction of a halogen atom on the 2-phenyl ring significantly enhances cytotoxic activity compared to the unsubstituted phenyl analog (Compound 8 ).
-
Positional Importance of Substituents: A comparison between the para-substituted (4-chloro, Compound 9 ) and meta-substituted (3-chloro, Compound 10 ) analogs reveals that the meta-position is slightly more favorable for activity against the LNCaP cell line.[1] The meta-substituted 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione (Compound 10 ) demonstrated the most potent cytotoxicity against both LNCaP and PC3 cell lines.[1][2][3]
-
Influence of Electronegativity: When comparing the para-substituted analogs, the 4-fluoro derivative (Compound 12 ) exhibited greater potency against the androgen-dependent LNCaP cells than the 4-chloro derivative (Compound 9 ).[1] Conversely, the 4-chloro analog was more active against the androgen-independent PC3 cells.[1] This suggests that the electronegativity of the substituent on the aryl ring is a determining factor in the compound's cytotoxic profile.[1]
Experimental Protocols
General Synthesis of 2-Arylnaphtho[2,3-d]oxazole-4,9-diones
A mixture of 2-amino-3-bromo-1,4-naphthoquinone and the appropriate benzoyl chloride analog is refluxed at an elevated temperature.[1][2][3] The resulting solid is then purified, typically by column chromatography on silica gel, to yield the desired 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivative.[1][2]
Cytotoxicity Assessment (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell proliferation assay.[2]
-
Cell Seeding: Human prostate cancer cells (LNCaP and PC3) are seeded in 96-well plates at a specific density (e.g., 1.5 x 10^4 cells/well for PC3 and 2.0 x 10^4 cells/well for the slower-growing LNCaP cells) and incubated in a humidified environment with 5% CO2.[2]
-
Compound Treatment: After allowing the cells to attach, the media is replaced with fresh media containing various concentrations of the test compounds, and the plates are incubated for 5 days.[2]
-
MTT Addition and Incubation: Following the treatment period, an MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.[2]
-
IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.
Visualizations
Logical Relationship in SAR
References
- 1. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione, a derivative of the naphtho[2,3-d]oxazole-4,9-dione core. This class of compounds has garnered interest for its potential cytotoxic activities against various cancer cell lines, including androgen-dependent and androgen-independent human prostate cancer cells.[1][2] The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.
Chemical Structure and Properties
| Property | Value | Source |
| IUPAC Name | 2-(4-fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione | PubChem |
| Molecular Formula | C₁₇H₈FNO₃ | [3] |
| Molecular Weight | 293.25 g/mol | [3] |
| CAS Number | 192718-06-2 | [3] |
| Appearance | Yellow solid | [1] |
Spectroscopic Data
The spectroscopic data presented below has been compiled from peer-reviewed literature to provide a reference for the characterization of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data [4]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.30–7.34 | t | 8.56 | 2H, Aromatic protons on the fluorophenyl ring |
| 7.93–7.96 | dt | 8.96, 4.61 | 2H, Aromatic protons on the fluorophenyl ring |
| 8.25–8.35 | m | 4H, Aromatic protons on the naphthoquinone ring |
¹³C NMR Data [4]
| Chemical Shift (δ, ppm) | Assignment |
| 120.22 | Aromatic C |
| 128.53 | Aromatic C |
| 128.78 | Aromatic C |
| 131.51 (d, ³JF,C=9.9 Hz) | C-C-C-F |
| 131.93 | Aromatic C |
| 132.37 | Aromatic C |
| 136.13 | Aromatic C |
| 136.37 | Aromatic C |
| 144.05 | Aromatic C |
| 150.54 | Aromatic C |
| 167.34 (d, ¹JF,C= 258.4 Hz) | C-F |
| 167.78 | Aromatic C |
| 175.67 | Carbonyl C |
| 180.05 | Carbonyl C |
Infrared (IR) Spectroscopy[1]
| Wavenumber (cm⁻¹) | Assignment |
| 3071.08 | Aromatic C-H stretch |
| 1688.26 | C=O stretch (quinone) |
| 1602.80 | C=C stretch (aromatic) |
| 1456.70 | C=C stretch (aromatic) |
Mass Spectrometry (MS)
High-resolution mass spectrometry was performed using electrospray ionization (ESI).[1]
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 294.0561 | Not explicitly reported, but signals corresponding to the molecular ion plus a proton were observed.[1] |
Experimental Protocols
The following are the methodologies employed for the synthesis and spectroscopic analysis of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione.
Synthesis[1]
A mixture of 2-amino-3-bromo-1,4-naphthoquinone (202 mg, 0.801 mmol) and 4-fluorobenzoyl chloride (2 mL) was refluxed for 5 hours at a high temperature. The reaction mixture was then distilled under a vacuum. The resulting residue was triturated in a mixture of ether and hexane (8:2) and purified via column chromatography on silica gel using a hexane:ethyl acetate (75:25) solvent system. Further purification by column chromatography on silica gel with 100% CH₂Cl₂ yielded a yellow solid.[1]
NMR Spectroscopy[1]
¹H and ¹³C NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer. The spectra for 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione were obtained in a trifluoroacetic acid-d:CDCl₃ mixture. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.[1]
IR Spectroscopy[1]
Infrared spectra were recorded, and the characteristic absorption bands were reported in wavenumbers (cm⁻¹).
Mass Spectrometry[1]
High-resolution electrospray ionization mass spectrometry was conducted on a Jeol AccuTOF-CS ESI-TOF instrument. Dichloromethane was used as the solvent. The mass spectra displayed signals corresponding to the molecular ion plus a proton ([M+H]⁺).[1]
Visualizations
Experimental Workflow
Caption: Synthesis and spectroscopic characterization workflow.
Chemical Structure and Fragmentation
Caption: Key spectroscopic features of the title compound.
References
- 1. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione | C17H8FNO3 | CID 2307331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Anticancer Properties of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticancer properties of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione and its analogs. It includes a summary of their cytotoxic activities, detailed experimental protocols for their evaluation, and a discussion of their potential mechanisms of action based on the current scientific literature.
Core Compound and its Analogs: A Summary of Anticancer Activity
The 2-arylnaphtho[2,3-d]oxazole-4,9-dione scaffold has been identified as a promising pharmacophore in the development of novel anticancer agents. These compounds, characterized by a fused naphthoquinone and oxazole ring system, have demonstrated significant cytotoxic effects against various cancer cell lines. The substitution pattern on the 2-aryl ring plays a crucial role in modulating their biological activity.
Quantitative Data Presentation
The in vitro cytotoxic activities of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione and its analogs have been evaluated against androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound | R-group | LNCaP IC50 (µM)[1][2] | PC3 IC50 (µM)[1][2] |
| 2-phenyl-naphtho[2,3-d]oxazole-4,9-dione | H | 0.17 | 0.40 |
| 2-(4-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | 4-Cl | 0.09 | 0.08 |
| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | 3-Cl | 0.03 | 0.08 |
| 2-(2-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | 2-Cl | 0.01 | 0.11 |
| 2-(4-Fluoro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | 4-F | 0.13 | 0.20 |
Data is presented as the mean of at least three independent experiments.
These results indicate that the 2-arylnaphtho[2,3-d]oxazole-4,9-diones exhibit potent cytotoxic activity, with IC50 values in the nanomolar to low micromolar range. The substitution on the phenyl ring significantly influences the anticancer potency.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione and its analogs.
Synthesis of 2-Arylnaphtho[2,3-d]oxazole-4,9-dione Derivatives[1][2]
A general one-pot synthesis method is employed for the preparation of these compounds.
Materials:
-
2-amino-3-bromo-1,4-naphthoquinone
-
Appropriate benzoyl chloride analog (e.g., 4-fluorobenzoyl chloride)
-
High-temperature reaction vessel with reflux condenser
Procedure:
-
A mixture of 2-amino-3-bromo-1,4-naphthoquinone and the corresponding benzoyl chloride analog is refluxed for 5 hours at a high temperature.
-
The reaction mixture is then cooled to room temperature.
-
The resulting solid is collected by filtration and washed with a suitable solvent (e.g., hexane).
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and dichloromethane).
-
The purified product is characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)[3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., LNCaP, PC3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at an appropriate density (e.g., 1.5 x 10^4 cells/well for PC3, 2.0 x 10^4 cells/well for LNCaP) and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 5 days).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a further 4 hours at 37°C to allow the formation of formazan crystals.
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine on the cell surface.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cancer cells
-
Flow cytometer
Procedure:
-
Induce apoptosis in cancer cells by treating them with the test compound at its IC50 concentration for a predetermined time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a specified duration.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Potential Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione are yet to be fully elucidated, the broader class of naphthoquinones and oxazole-containing compounds are known to exert their anticancer effects through various mechanisms.
Quinone-containing compounds are known to induce apoptosis, inhibit topoisomerases, and generate reactive oxygen species (ROS). Oxazole derivatives have been reported to target a range of cellular proteins and pathways, including STAT3, microtubules, and DNA topoisomerases.
A study on structurally related naphtho[2,3-d]isoxazole-4,9-dione-3-carboxylates demonstrated that these compounds can protect against apoptosis induced by camptothecin by up-regulating the anti-apoptotic protein Bcl-X(L) and reducing the activation of caspases-3, -8, and -9. This suggests that the naphtho[2,3-d]oxazole-4,9-dione core may also modulate the intrinsic and extrinsic apoptosis pathways.
Visualizations of Key Experimental Workflows and Potential Logical Relationships
Caption: A logical workflow diagram illustrating the synthesis, characterization, and subsequent biological evaluation of the target compounds.
Caption: A potential apoptosis signaling pathway that may be modulated by the naphtho[2,3-d]oxazole-4,9-dione derivatives.
Conclusion and Future Directions
2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione and its analogs represent a promising class of anticancer compounds with potent cytotoxic activity against prostate cancer cell lines. The synthetic accessibility and the tunability of the 2-aryl substituent make this scaffold an attractive starting point for further drug development efforts.
Future research should focus on:
-
Elucidating the precise molecular targets and signaling pathways responsible for the anticancer activity of these compounds.
-
Conducting in vivo studies to evaluate the efficacy and safety of the most potent analogs in animal models of cancer.
-
Expanding the structure-activity relationship studies to optimize the potency and selectivity of these compounds.
This technical guide provides a foundation for researchers and drug development professionals to build upon in the quest for more effective cancer therapies.
References
- 1. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naphtho[2,3-d]isoxazole-4,9-dione-3-carboxylates: potent, non-cytotoxic, antiapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Potential of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence evaluating the antimicrobial potential of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione is not extensively available in current scientific literature. This document summarizes the known synthesis and cytotoxic activities of this compound and explores its antimicrobial potential by drawing comparisons with structurally related analogues. The information presented herein is intended for research and development purposes.
Introduction
The naphthoquinone scaffold is a recurring motif in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antifungal, and antibacterial activities. The fusion of heterocyclic rings to the naphthoquinone core has been a productive strategy in medicinal chemistry to generate novel compounds with enhanced potency and selectivity. This guide focuses on a specific derivative, 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione, detailing its synthesis, established cytotoxic effects, and the theoretical basis for its potential as an antimicrobial agent.
Synthesis of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione
The synthesis of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione has been achieved through a one-pot reaction. This involves the refluxing of 2-amino-3-bromo-1,4-naphthoquinone with 4-fluorobenzoyl chloride at elevated temperatures. This straightforward approach yields the target oxazolo-1,4-naphthoquinone derivative.
Experimental Protocol: Synthesis
The following protocol is based on the reported synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives.
Materials:
-
2-amino-3-bromo-1,4-naphthoquinone
-
4-fluorobenzoyl chloride
-
Ether
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
A mixture of 2-amino-3-bromo-1,4-naphthoquinone (0.801 mmol) and 4-fluorobenzoyl chloride (2 mL) is refluxed for 5 hours at a high temperature.
-
Following the reflux period, the reaction mixture is distilled under a vacuum to remove excess reagents.
-
The resulting residue is triturated in an ether:hexane (8:2) mixture.
-
The crude product is purified by column chromatography on silica gel to yield 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione.
Known Biological Activity: Cytotoxicity
While direct antimicrobial studies are lacking, the cytotoxic properties of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione and its analogues have been evaluated against human prostate cancer cell lines. These studies provide valuable insights into the compound's bioactivity.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic activity of a series of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives was assessed, with the results presented as IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).
| Compound | LNCaP (IC₅₀ in µM) | PC3 (IC₅₀ in µM) |
| 2-phenyl-naphtho[2,3-d]oxazole-4,9-dione | > 10 | > 10 |
| 2-(4-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | 0.10 | 0.20 |
| 2-(3-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | 0.03 | 0.08 |
| 2-(2-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | 0.20 | 0.30 |
| 2-(4-Fluorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | > 10 | > 10 |
Data sourced from studies on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines.
Interestingly, the 2-(4-Fluorophenyl) derivative showed significantly less cytotoxicity compared to its chloro-substituted analogues in this specific assay.
Experimental Protocol: MTT Cell Proliferation Assay
The cytotoxicity was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Cell Lines:
-
LNCaP (androgen-dependent human prostate cancer)
-
PC3 (androgen-independent human prostate cancer)
Procedure:
-
Cells are seeded in 96-well plates at a specific density (e.g., 1.5 x 10⁴ cells/well for PC3, 2.0 x 10⁴ cells/well for LNCaP) and incubated to allow for attachment.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds.
-
The plates are incubated for a specified period (e.g., 5 days) in a humidified atmosphere with 5% CO₂.
-
After the incubation period, an MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is removed, and the formazan crystals are solubilized with a suitable solvent (e.g., 0.04 N HCl in 2-propanol).
-
The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength to determine cell viability.
-
The IC₅₀ values are calculated from the dose-response curves.
Antimicrobial Potential: A Comparative Outlook
While direct data on the antimicrobial activity of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione is not available, studies on the structurally similar naphtho[2,3-d]thiazole -4,9-dione scaffold provide a strong rationale for investigating its potential. The replacement of the oxygen atom in the oxazole ring with a sulfur atom to form a thiazole can modulate the biological activity of a compound, but the overall structural similarity suggests that the antimicrobial properties observed in the thiazole series might be translatable to the oxazole series.
Evidence from Naphtho[2,3-d]thiazole-4,9-dione Derivatives
Research on naphtho[2,3-d]thiazole-4,9-dione derivatives has demonstrated their potential as antimicrobial agents, particularly against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, derivatives with thiomorpholine and 4-methylpiperazine groups at the 2-position of the thiazole ring have shown potent antimicrobial activity. This suggests that the naphtho[2,3-d]azole-4,9-dione core is a viable pharmacophore for developing new antibacterial agents.
The proposed mechanism for the bioactivity of naphthoquinones often involves the production of reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components in microorganisms.
An In-depth Technical Guide to Naphtho[2,3-d]oxazole-4,9-diones: Discovery, Synthesis, and Biological Activity
Authored by: Gemini AI
October 2025
Abstract
The naphtho[2,3-d]oxazole-4,9-dione core represents a significant heterocyclic scaffold in medicinal chemistry, demonstrating a range of biological activities, most notably as potent anticancer agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this class of compounds. Detailed experimental protocols for key synthetic routes are presented, alongside a summary of their biological evaluation, with a focus on their cytotoxic and anti-apoptotic effects. Quantitative data are tabulated for comparative analysis, and key mechanisms of action are illustrated through signaling pathway diagrams to provide a thorough resource for researchers, scientists, and professionals in drug development.
Discovery and History
The historical origins of the naphtho[2,3-d]oxazole-4,9-dione scaffold are rooted in the broader exploration of naphthoquinones, a class of compounds well-known for their vibrant colors and diverse biological activities. While early 20th-century research focused on the synthesis of various fused heterocyclic systems, the specific naphtho[2,3-d]oxazole-4,9-dione core gained significant attention more recently as interest in novel anticancer agents grew.
A common and historically significant approach to the synthesis of this scaffold involves the reaction of 2-amino-3-halo-1,4-naphthoquinones with acylating agents. This method provides a straightforward route to a variety of 2-substituted derivatives, allowing for the exploration of structure-activity relationships. In 2011, a notable one-pot synthesis was described for a series of 2-arylnaphtho[2,3-d]oxazole-4,9-diones, which were subsequently evaluated for their cytotoxic activities against human prostate cancer cell lines.[1][2] This work highlighted the therapeutic potential of this scaffold and spurred further investigation into its derivatives.
Over the years, other synthetic strategies have emerged, including those based on radical nucleophilic substitution (SRN1) mechanisms and silver-mediated cyclizations, showcasing the ongoing efforts to diversify the synthetic toolbox for accessing this important heterocyclic system. The biological evaluation of these compounds has primarily focused on their anticancer properties, with studies revealing their ability to induce apoptosis and modulate key signaling pathways involved in cell survival and proliferation.
Synthetic Methodologies
The synthesis of the naphtho[2,3-d]oxazole-4,9-dione core can be achieved through several strategic approaches. The most prevalent method involves the condensation and cyclization of a 2-amino-3-halo-1,4-naphthoquinone with an acylating agent.
Synthesis of 2-Arylnaphtho[2,3-d]oxazole-4,9-diones from 2-Amino-3-bromo-1,4-naphthoquinone
A widely employed one-pot synthesis involves the reaction of 2-amino-3-bromo-1,4-naphthoquinone with various benzoyl chloride analogs at elevated temperatures.[1][2] This reaction is believed to proceed through the initial formation of a 2-amido-3-bromo-1,4-naphthoquinone intermediate, which then undergoes intramolecular cyclization to yield the final product.
Caption: Synthetic pathway for 2-arylnaphtho[2,3-d]oxazole-4,9-diones.
A mixture of 2-amino-3-bromo-1,4-naphthoquinone (approximately 0.8 mmol) and the corresponding benzoyl chloride analog (2 mL) is refluxed for 5 hours at a high temperature. Following the reaction, the excess benzoyl chloride is removed by vacuum distillation. The resulting residue is triturated with a mixture of diethyl ether and hexane (8:2). The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate 75:25 or 100% dichloromethane) to afford the desired 2-arylnaphtho[2,3-d]oxazole-4,9-dione as a solid.
Biological Activity and Mechanism of Action
Derivatives of the naphtho[2,3-d]oxazole-4,9-dione scaffold have demonstrated significant cytotoxic activity against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, a form of programmed cell death.
Cytotoxicity against Prostate Cancer Cell Lines
Several 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives have been shown to exhibit potent cytotoxicity against both androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines.[1][2] The half-maximal inhibitory concentration (IC50) values for these compounds are summarized in the table below.
| Compound | Substituent (Ar) | LNCaP IC50 (µM) | PC3 IC50 (µM) |
| 1 | Phenyl | > 10 | > 10 |
| 2 | 4-Chlorophenyl | 0.10 | 0.12 |
| 3 | 3-Chlorophenyl | 0.03 | 0.08 |
| 4 | 2-Chlorophenyl | 0.11 | 0.15 |
| 5 | 4-Fluorophenyl | 0.09 | 0.11 |
Data extracted from Brandy et al., 2012.[1][2]
Anti-apoptotic Signaling Pathway
While specific signaling pathway studies for naphtho[2,3-d]oxazole-4,9-diones are still emerging, research on the closely related naphtho[2,3-d]isoxazole-4,9-dione-3-carboxylates provides valuable insights into a likely mechanism of action. These compounds have been shown to exert a potent protective role against apoptosis induced by agents like camptothecin.[3] The proposed mechanism involves the modulation of the intrinsic apoptotic pathway.
These compounds have been observed to up-regulate the anti-apoptotic protein Bcl-XL, a member of the Bcl-2 family.[3] This upregulation prevents the release of cytochrome c from the mitochondria, a critical step in the activation of the caspase cascade. Consequently, the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3) is inhibited, leading to a reduction in nuclear fragmentation and an increase in cell viability.[3]
Caption: Proposed anti-apoptotic signaling pathway.
Future Perspectives
The naphtho[2,3-d]oxazole-4,9-dione scaffold continues to be a promising area of research for the development of new therapeutic agents. Future work will likely focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a more detailed elucidation of their mechanisms of action. Further investigation into their effects on other signaling pathways implicated in cancer, such as those involving protein kinases and cell cycle regulation, may reveal additional therapeutic targets. The development of more efficient and diverse synthetic methodologies will also be crucial for expanding the chemical space of this important class of compounds.
References
- 1. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naphtho[2,3-d]isoxazole-4,9-dione-3-carboxylates: potent, non-cytotoxic, antiapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current state of knowledge regarding the potential therapeutic applications of the synthetic compound 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione. While direct experimental evidence elucidating its specific molecular targets remains to be fully established, this document synthesizes available data on its synthesis, in vitro cytotoxicity, and the well-documented mechanisms of the broader class of naphthoquinones to infer potential therapeutic avenues. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of this and related compounds.
Introduction
Naphthoquinones are a class of organic compounds characterized by a naphthalene ring system with two carbonyl groups. They are widely distributed in nature and have been the subject of extensive research due to their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The fusion of a heterocyclic ring, such as an oxazole, to the naphthoquinone scaffold can significantly modulate its biological activity.[3] The compound 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione belongs to this class of synthetically derived naphthoquinone derivatives and has demonstrated notable cytotoxic effects against human cancer cell lines.[3] This guide will delve into the known biological data for this compound and explore its potential therapeutic targets based on the established mechanisms of action of related naphthoquinones.
Chemical and Physical Properties
The chemical and physical properties of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione are summarized in the table below.[4]
| Property | Value |
| Molecular Formula | C₁₇H₈FNO₃ |
| Molecular Weight | 293.25 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)benzo[f][1][5]benzoxazole-4,9-dione |
| CAS Number | 192718-06-2 |
| Appearance | Yellow solid |
| Melting Point | 304–305°C |
Synthesis
The synthesis of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione is achieved through a one-pot reaction involving the reflux of 2-amino-3-bromo-1,4-naphthoquinone with 4-fluoro-benzoylchloride at a high temperature.[3] The proposed reaction mechanism proceeds through the initial formation of a 2-amido-3-bromo-1,4-naphthoquinone intermediate.[3]
In Vitro Cytotoxicity
The cytotoxic activity of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione and its analogs has been evaluated against androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines.[3][6] The half-maximal inhibitory concentration (IC₅₀) values were determined after 5 days of exposure.
| Compound | LNCaP IC₅₀ (µM) | PC3 IC₅₀ (µM) |
| 2-phenyl-naphtho[2,3-d]oxazole-4,9-dione | 0.10 | 0.20 |
| 2-(4-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | 0.10 | 0.10 |
| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | 0.03 | 0.08 |
| 2-(2-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | 0.09 | 0.10 |
| 2-(4-Fluoro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | 0.10 | 0.10 |
The data indicates that these compounds exhibit potent cytotoxic activity, with the 3-chloro substituted analog showing the highest potency.[3] Generally, the compounds displayed slightly stronger cytotoxicity against the androgen-dependent LNCaP cells.[3][6]
Potential Therapeutic Targets and Mechanisms of Action
While the specific molecular targets of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione have not been experimentally determined, the broader class of naphthoquinones are known to exert their anticancer effects through a variety of mechanisms.[5][7][8] These potential mechanisms provide a framework for identifying putative therapeutic targets for this compound.
Generation of Reactive Oxygen Species (ROS)
A primary mechanism of action for many naphthoquinones is the generation of reactive oxygen species (ROS) through redox cycling.[5][9] This leads to oxidative stress, which can damage cellular components, including DNA, proteins, and lipids, ultimately inducing apoptosis.[5] The quinone moiety can undergo one-electron reduction to a semiquinone radical, which can then react with molecular oxygen to produce superoxide anions and regenerate the parent quinone.
Inhibition of Topoisomerases
Naphthoquinones have been identified as inhibitors of both topoisomerase I and II.[1][5] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. Their inhibition leads to DNA strand breaks and the induction of apoptosis.[5] This is a well-established mechanism for several clinically used anticancer drugs.
Modulation of p53
The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and apoptosis. Some naphthoquinones have been shown to activate p53, leading to the transcription of genes that promote cell cycle arrest and apoptosis.[5]
DNA Intercalation
The planar aromatic structure of the naphthoquinone ring system allows for intercalation between DNA base pairs. This can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Synthesis of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione[3]
-
A mixture of 2-amino-3-bromo-1,4-naphthoquinone (0.801 mmol) and 4-fluoro-benzoylchloride (2 mL) is refluxed for 5 hours at high temperature.
-
The reaction mixture is distilled under vacuum.
-
The residue is triturated in a mixture of ether and hexane (8:2).
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate (75:25) as the eluent.
-
Further purification is achieved by column chromatography on silica gel with 100% dichloromethane to yield a yellow solid.
MTT Cell Proliferation Assay[3]
-
Cell Seeding: LNCaP and PC3 cells are seeded in 96-well plates at a density of 2.0 x 10⁴ and 1.5 x 10⁴ cells per well, respectively.
-
Compound Treatment: After 24 hours, the cells are treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for 5 days in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is aspirated, and 100 µL of 0.04 N HCl in isopropanol is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ values are determined from the dose-response curves.
Future Directions
The potent in vitro cytotoxicity of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione warrants further investigation to elucidate its precise mechanism of action and identify its direct molecular targets. Future research should focus on:
-
Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets of the compound.
-
Mechanism of Action Studies: Investigating the role of ROS generation, topoisomerase inhibition, and p53 modulation in the cytotoxic effects of this compound.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of the compound in preclinical animal models of prostate and other cancers.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating additional analogs to optimize potency and selectivity.
Conclusion
2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione is a promising synthetic compound with significant cytotoxic activity against human prostate cancer cell lines. While its specific therapeutic targets are yet to be identified, the well-established anticancer mechanisms of the naphthoquinone class of compounds provide a strong rationale for its further development. This technical guide has summarized the available data and outlined a path forward for future research aimed at unlocking the full therapeutic potential of this and related molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Naphthoquinones in the Treatment of Cancer - ProQuest [proquest.com]
- 3. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione | C17H8FNO3 | CID 2307331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The diverse mechanisms and anticancer potential of naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Methodological & Application
One-Pot Synthesis of 2-Arylnaphtho[2,3-d]oxazole-4,9-diones: Application Notes and Protocols for Researchers
Introduction
The naphtho[2,3-d]oxazole-4,9-dione scaffold is a significant heterocyclic system in medicinal chemistry, demonstrating considerable potential in the development of novel anticancer agents. Compounds bearing this quinone moiety have been explored for their cytotoxic activities against various cancer cell lines.[1] This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-diones, along with their cytotoxic evaluation against human prostate cancer cell lines. These protocols are intended for researchers, scientists, and professionals involved in drug discovery and organic synthesis.
Synthesis and Cytotoxicity Data
A straightforward and effective one-pot synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-diones involves the reaction of 2-amino-3-bromo-1,4-naphthoquinone with various substituted benzoyl chlorides.[1] The reaction, when refluxed at elevated temperatures, yields the desired products in moderate amounts.[1] The synthesized compounds have shown significant cytotoxic activity, particularly against androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines.[1][2]
| Compound ID | Aryl Substituent | Yield (%) | LNCaP IC₅₀ (µM) | PC3 IC₅₀ (µM) |
| 1 | Phenyl | 44.7 | > 10 | > 10 |
| 2 | 4-Chlorophenyl | 47.0 | 0.08 | 0.08 |
| 3 | 3-Chlorophenyl | Not Specified | 0.03 | 0.08 |
| 4 | 2-Chlorophenyl | Not Specified | 0.01 | 0.1 |
| 5 | 4-Fluorophenyl | 39.6 | Not Specified | Not Specified |
Experimental Protocols
This section details the generalized experimental protocol for the one-pot synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-diones and the methodology for assessing their cytotoxicity.
General Protocol for One-Pot Synthesis
This protocol is a generalized version based on the synthesis of specific derivatives.[3]
Materials:
-
2-amino-3-bromo-1,4-naphthoquinone
-
Substituted benzoyl chloride (e.g., benzoyl chloride, 4-chlorobenzoyl chloride, etc.)
-
Anhydrous solvent (e.g., a high-boiling point solvent)
-
Silica gel for column chromatography
-
Organic solvents for chromatography (e.g., dichloromethane, hexane, ethyl acetate)
Procedure:
-
A mixture of 2-amino-3-bromo-1,4-naphthoquinone (1.0 equivalent) and the respective substituted benzoyl chloride (a suitable excess) is prepared.
-
The reaction mixture is refluxed for several hours (e.g., 5 hours) at a high temperature.
-
After the reaction is complete, the excess benzoyl chloride is removed under vacuum distillation.
-
The resulting residue is triturated with a suitable solvent system (e.g., ether:hexane).
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate or dichloromethane) to afford the pure 2-arylnaphtho[2,3-d]oxazole-4,9-dione.
-
The final product is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
Cytotoxicity Assessment Protocol (MTT Assay)
The following is a general protocol for assessing the in vitro cytotoxicity of the synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
Materials:
-
Human cancer cell lines (e.g., LNCaP and PC3)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Synthesized 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight in a humidified incubator with 5% CO₂.
-
The cells are then treated with various concentrations of the synthesized compounds. A vehicle control (DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 5 days).
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a few hours to allow the formation of formazan crystals.
-
The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is calculated as a percentage of the control, and the IC₅₀ values are determined from the dose-response curves.
Visualizations
Synthetic and Biological Workflow
Caption: Workflow for the synthesis and cytotoxic evaluation of 2-arylnaphtho[2,3-d]oxazole-4,9-diones.
Potential Anticancer Mechanisms of Quinone-Containing Compounds
Caption: General anticancer mechanisms of action for quinone-based compounds.[1]
References
- 1. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Cytotoxicity Assay for 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione is a synthetic derivative of naphthoquinone, a class of compounds known for their diverse biological activities, including anticancer properties.[1][2] Assessing the cytotoxic potential of such novel compounds is a critical first step in the drug discovery pipeline to identify agents that can selectively kill cancer cells.[3][4][5] This document provides a detailed protocol for determining the in vitro cytotoxicity of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This assay is a standard method for evaluating cell viability by measuring the metabolic activity of cells.
Principle of the MTT Assay
The MTT assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria. The resulting insoluble formazan is then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of viable cells, allowing for a quantitative assessment of the compound's cytotoxicity.
Experimental Protocol
This protocol is specifically tailored for assessing the cytotoxicity of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione on the human prostate cancer cell lines LNCaP (androgen-dependent) and PC3 (androgen-independent), as demonstrated in prior research.[1][2]
Materials and Reagents
-
Cell Lines: LNCaP (ATCC® CRL-1740™) and PC3 (ATCC® CRL-1435™)
-
Compound: 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione
-
Culture Medium: RPMI-1640 medium
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, L-glutamine, sodium pyruvate
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS), sterile
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
96-well flat-bottom sterile microplates
-
Microplate reader (spectrophotometer) with a 570 nm filter
-
Multichannel pipette
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Cell Culture
-
Maintain LNCaP and PC3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[1]
-
Subculture the cells every 2-3 days (for PC3) or 3-4 days (for LNCaP) when they reach 80-90% confluency.
-
For the assay, harvest cells using Trypsin-EDTA, centrifuge, and resuspend in fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
Compound Preparation
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione in DMSO. Store aliquots at -20°C.
-
Working Solutions: On the day of the experiment, perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
MTT Assay Procedure
-
Cell Seeding: Seed the cells into a 96-well plate at an optimized density. A typical starting point is 1.5 x 10⁴ cells/well for PC3 and 2.0 x 10⁴ cells/well for the slower-growing LNCaP cells in a final volume of 100 µL per well. Allow cells to adhere by incubating overnight (24 hours).
-
Compound Treatment: After incubation, carefully remove the medium and add 100 µL of medium containing various concentrations of the test compound. Include the following controls:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the same final concentration of DMSO as the compound-treated wells.
-
Blank Control: Wells with medium only (no cells) to subtract background absorbance.
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours). Studies on this compound have used exposure times up to 5 days.[1][2]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C in the humidified incubator, protected from light.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to reduce background noise.
Data Analysis
-
Correct Absorbance: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate Percent Viability: Determine the percentage of cell viability for each concentration using the following formula:
% Cell Viability = (Mean OD of Treated Cells / Mean OD of Vehicle Control Cells) x 100
-
Determine IC₅₀: The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability) can be determined by plotting a dose-response curve of % Cell Viability versus the log of the compound concentration. Use non-linear regression analysis to fit the data and calculate the IC₅₀.
Data Presentation
The following table summarizes hypothetical data from an MTT assay evaluating the cytotoxicity of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione against LNCaP and PC3 cells after a 72-hour exposure.
| Cell Line | Compound Conc. (µM) | Mean OD (570 nm) | Std. Dev. | % Cell Viability |
| LNCaP | 0 (Vehicle) | 1.254 | 0.088 | 100.0% |
| 0.01 | 1.015 | 0.075 | 80.9% | |
| 0.05 | 0.642 | 0.051 | 51.2% | |
| 0.1 | 0.411 | 0.039 | 32.8% | |
| 0.5 | 0.188 | 0.021 | 15.0% | |
| 1.0 | 0.099 | 0.015 | 7.9% | |
| PC3 | 0 (Vehicle) | 1.302 | 0.095 | 100.0% |
| 0.01 | 1.221 | 0.081 | 93.8% | |
| 0.05 | 0.956 | 0.077 | 73.4% | |
| 0.1 | 0.703 | 0.062 | 54.0% | |
| 0.5 | 0.352 | 0.041 | 27.0% | |
| 1.0 | 0.189 | 0.025 | 14.5% |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the MTT in vitro cytotoxicity assay.
Potential Signaling Pathway Diagram
Naphthoquinone derivatives are known to induce cytotoxicity often through the generation of Reactive Oxygen Species (ROS), leading to oxidative stress and subsequent activation of the intrinsic apoptotic pathway.
Caption: Potential ROS-mediated intrinsic apoptosis pathway.
References
Application Notes & Protocols for Antimicrobial Screening of Naphtho[2,3-d]oxazole-4,9-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the antimicrobial screening of novel naphtho[2,3-d]oxazole-4,9-dione derivatives. Due to a notable lack of specific antimicrobial data for this compound class in publicly available scientific literature, this document also includes data for the closely related naphtho[2,3-d]thiazole -4,9-dione derivatives to serve as a comparative reference. The protocols outlined below are standard, robust methods for determining the antimicrobial efficacy of novel chemical entities.
Data Presentation: Antimicrobial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Naphtho[2,3-d]thiazole-4,9-dione Derivatives
| Compound | R-Group | S. epidermidis (μg/mL) | S. aureus (μg/mL) | MRSA (μg/mL) |
| 5a | Benzylamino | > 40 | > 40 | > 40 |
| 5b | Morpholino | 20 | 20 | 20 |
| 5c | Thiomorpholino | 5 | 5 | 5 |
| 5d | Piperidino | 20 | 20 | 20 |
| 5e | 4-Methylpiperazin-1-yl | 5 | 5 | 5 |
| PNT | Piperazin-1-yl | 10 | 10 | 10 |
| TBA | N-Benzoyl | 40 | 40 | 40 |
Data sourced from studies on naphtho[2,3-d]thiazole-4,9-dione derivatives.[1] It is intended for comparative purposes only.
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a highly accurate and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Naphtho[2,3-d]oxazole-4,9-dione derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator (37°C)
-
Plate reader (optional, for spectrophotometric analysis)
Protocol:
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
In the first column of wells, add an additional 100 µL of the test compound at twice the highest desired concentration. This will be your starting concentration.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly.
-
Continue this process across the plate to the tenth column, discarding the final 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no bacteria).
-
-
Inoculation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. Do not inoculate the sterility control wells in column 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Determining the MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Optionally, the results can be quantified by reading the absorbance at 600 nm using a plate reader.
-
Agar Well Diffusion Assay
This method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures adjusted to 0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip to create wells
-
Naphtho[2,3-d]oxazole-4,9-dione derivatives at known concentrations
-
Positive control (e.g., a standard antibiotic) and negative control (solvent)
-
Incubator (37°C)
-
Ruler or calipers
Protocol:
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension and rotate it against the side of the tube to remove excess liquid.
-
Evenly swab the entire surface of an MHA plate in three directions to ensure uniform growth.
-
-
Well Creation:
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer (typically 6-8 mm in diameter), punch wells into the agar at equidistant points.
-
-
Application of Test Compounds:
-
Carefully pipette a fixed volume (e.g., 100 µL) of each test compound solution into a separate well.
-
Also, add the positive and negative controls to their respective wells.
-
-
Incubation:
-
Allow the plates to sit at room temperature for about an hour to permit diffusion of the compounds into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is absent) in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizations
References
Application Notes and Protocols for "2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione" in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
"2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione" is a member of the naphthoquinone class of compounds, which are known for their potential therapeutic properties, including anticancer activities.[1][2][3] Effective and reproducible in vitro studies using this compound require a reliable method for its dissolution in cell culture media. Due to its hydrophobic nature, as indicated by a calculated XLogP3 of 3.7, direct dissolution in aqueous media is challenging.[4] This document provides detailed protocols and guidelines for the proper solubilization of "2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione" for cell culture applications.
Compound Properties
A summary of the key physicochemical properties of "2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione" is presented in the table below. Understanding these properties is crucial for selecting an appropriate solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₁₇H₈FNO₃ | PubChem[4] |
| Molecular Weight | 293.25 g/mol | PubChem[4] |
| Appearance | Yellow solid | [1] |
| XLogP3 | 3.7 | PubChem[4] |
| CAS Number | 192718-06-2 | [5] |
Solubility Data and Recommended Solvents
The high XLogP3 value suggests that "2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione" is poorly soluble in water and requires an organic solvent for initial dissolution. The following table summarizes recommended solvents for preparing a stock solution. It is critical to keep the final concentration of the organic solvent in the cell culture medium low (typically ≤0.5%) to avoid cytotoxicity.[6]
| Solvent | Recommended Starting Stock Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | Most common solvent for hydrophobic compounds. Ensure the final concentration in media is non-toxic to the cells being used. |
| Ethanol (Absolute) | 10-20 mM | Can be cytotoxic at higher concentrations. A final concentration of <0.1% is often recommended.[6] |
| Dimethylformamide (DMF) | 10-50 mM | Use with caution due to potential toxicity. |
| Ethanol/PEG400 Mixture | Variable | A mixture of 45% ethanol and 55% polyethylene glycol 400 at a final concentration of 0.1% in the growth medium has been shown to be effective and non-cytotoxic for some hydrophobic compounds.[6] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of "2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione" in DMSO.
Materials:
-
"2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione" powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass of the compound is calculated as follows:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 293.25 g/mol * (1000 mg / 1 g) = 2.93 mg
-
-
Weigh the compound: Carefully weigh 2.93 mg of "2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione" and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks as it can be challenging.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Preparation of Working Solutions for Cell Treatment
This protocol outlines the dilution of the DMSO stock solution into the final cell culture medium.
Materials:
-
10 mM stock solution of "2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione" in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine the final desired concentration: For this example, we will prepare a working solution for a final concentration of 10 µM in the cell culture.
-
Serial Dilution: It is recommended to perform a serial dilution to ensure accurate final concentrations and to minimize the final DMSO concentration.
-
Intermediate Dilution (optional but recommended): Prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock solution to 90 µL of complete cell culture medium. Mix well by pipetting.
-
Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of complete cell culture medium to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without the compound. This is crucial to distinguish the effects of the compound from the effects of the solvent.
-
Immediate Use: Use the freshly prepared working solutions immediately to treat the cells. Do not store diluted solutions in aqueous media.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for dissolving "2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione" and preparing working solutions for cell culture experiments.
References
- 1. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione | C17H8FNO3 | CID 2307331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vivo evaluation of the novel investigational compound, 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione, as a potential anti-cancer agent. The protocols outlined below are based on established methodologies for preclinical drug development and are tailored to the known in vitro activity of this class of compounds against prostate cancer cell lines.
Introduction
2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione belongs to a class of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives that have demonstrated cytotoxic effects against human prostate cancer cell lines, including both androgen-dependent (LNCaP) and androgen-independent (PC3) cells[1][2]. The quinone moiety is a key structural feature of many established anti-cancer drugs, which exert their effects through mechanisms such as DNA intercalation, induction of apoptosis, and inhibition of critical cellular enzymes[1]. Based on its chemical structure and in vitro activity, 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione warrants further investigation in preclinical in vivo models to assess its therapeutic potential and toxicity profile.
Proposed Mechanism of Action
While the precise molecular targets of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione have not been fully elucidated, its structural similarity to other naphthoquinone-based anti-cancer agents suggests a potential role in inducing DNA damage and triggering apoptosis. The proposed signaling pathway involves the generation of reactive oxygen species (ROS), leading to DNA lesions. This damage activates the DNA Damage Response (DDR) pathway, ultimately leading to cell cycle arrest and apoptosis if the damage is irreparable.
Experimental Protocols
The following protocols provide a detailed methodology for the in vivo evaluation of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione.
Animal Models
-
Species: Male athymic nude mice (nu/nu) or severe combined immunodeficient (SCID) mice, 6-8 weeks old.
-
Justification: These immunocompromised models are required for the successful engraftment of human tumor xenografts.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the commencement of the study.
-
Housing: Mice should be housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provided with sterile food and water ad libitum.
Cell Culture and Xenograft Implantation
-
Cell Lines: LNCaP (androgen-sensitive) and PC3 (androgen-independent) human prostate cancer cell lines.
-
Culture Conditions: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Xenograft Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.
-
In Vivo Efficacy Study
-
Tumor Monitoring: Tumor volume should be measured 2-3 times per week using digital calipers. Tumor volume (mm³) will be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice should be randomized into treatment and control groups (n=8-10 mice per group).
-
Drug Formulation: Due to the predicted poor aqueous solubility of the compound, a suitable formulation is critical. A recommended starting formulation is a solution or suspension in a vehicle such as:
-
10% DMSO, 40% PEG300, 50% Saline
-
5% DMSO, 5% Tween 80, 90% Saline
-
-
Dosing and Administration:
-
Route: Intraperitoneal (i.p.) or oral gavage (p.o.).
-
Dose Levels: A dose-ranging study is recommended (e.g., 10, 30, and 100 mg/kg).
-
Frequency: Once daily (q.d.) or twice daily (b.i.d.).
-
Duration: 21-28 days.
-
-
Endpoint Analysis:
-
Tumor growth inhibition (TGI).
-
Body weight changes (as a measure of toxicity).
-
Survival analysis.
-
At the end of the study, tumors and major organs can be harvested for further analysis (e.g., histopathology, biomarker analysis).
-
| Group | Treatment | Dose (mg/kg) | Route | Schedule |
| 1 | Vehicle Control | - | i.p. or p.o. | q.d. |
| 2 | Compound | 10 | i.p. or p.o. | q.d. |
| 3 | Compound | 30 | i.p. or p.o. | q.d. |
| 4 | Compound | 100 | i.p. or p.o. | q.d. |
| 5 | Positive Control | (e.g., Docetaxel) | (e.g., 10) | (e.g., i.v.) |
Table 1: Example Dosing Regimen for In Vivo Efficacy Study
Acute Toxicity Study
-
Animals: Healthy, non-tumor-bearing mice (e.g., Swiss albino or BALB/c), 6-8 weeks old, both male and female.
-
Dosing: A single administration of the compound at increasing doses (e.g., 100, 300, 1000, 2000 mg/kg).
-
Observation Period: 14 days.
-
Parameters Monitored:
-
Mortality and clinical signs of toxicity (e.g., changes in behavior, posture, grooming).
-
Body weight changes.
-
At the end of the study, blood samples should be collected for hematology and clinical chemistry analysis.
-
Major organs (liver, kidney, spleen, heart, lungs) should be collected for gross pathology and histopathological examination.
-
| Parameter | Endpoint |
| Clinical Observations | Morbidity, mortality, behavioral changes |
| Body Weight | Daily for the first week, then weekly |
| Hematology | Complete blood count (CBC) |
| Clinical Chemistry | Liver function tests (ALT, AST), kidney function tests (BUN, creatinine) |
| Histopathology | Microscopic examination of major organs |
Table 2: Parameters for Acute Toxicity Assessment
Pilot Pharmacokinetic (PK) Study
-
Animals: Healthy mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old.
-
Dosing: A single dose of the compound administered intravenously (i.v.) and orally (p.o.) to different groups of animals.
-
Blood Sampling: Serial blood samples (e.g., 20-30 µL) should be collected from the tail vein or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Plasma should be separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the compound will be determined using a validated LC-MS/MS method.
-
PK Parameters: Key parameters to be calculated include:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t1/2)
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Oral bioavailability (F%)
-
| Route of Administration | Dose (mg/kg) | Sampling Time Points (hours) |
| Intravenous (i.v.) | 2 | 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 |
| Oral (p.o.) | 10 | 0.25, 0.5, 1, 2, 4, 8, 24 |
Table 3: Example Dosing and Sampling for a Pilot PK Study
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison between treatment groups. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed effects.
The results from these studies will provide critical information on the efficacy, safety, and pharmacokinetic profile of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione, which will be essential for making informed decisions regarding its further development as a potential anti-cancer therapeutic.
References
Application Notes and Protocols for the Purification of 2-arylnaphtho[2,3-d]oxazole-4,9-diones
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-arylnaphtho[2,3-d]oxazole-4,9-diones represent a class of heterocyclic quinones that have garnered significant interest in medicinal chemistry due to their potent cytotoxic activities against various cancer cell lines.[1][2] The core structure, a fusion of a naphthoquinone and an oxazole ring, is a key pharmacophore found in numerous biologically active compounds. The purification of these compounds after synthesis is a critical step to ensure the removal of reactants, byproducts, and other impurities, which is essential for accurate biological evaluation and further drug development. Column chromatography is a standard and effective method for the purification of these derivatives. This document provides a detailed protocol for the column chromatography purification of several 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives, based on established laboratory procedures.
Data Presentation: Purification Parameters
The following table summarizes the column chromatography conditions for the purification of various 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives. The selection of the mobile phase is critical and is dependent on the specific aryl substituent.
| Compound | Stationary Phase | Mobile Phase (Eluent) |
| 2-phenyl-naphtho[2,3-d]oxazole-4,9-dione | Silica Gel | 100% Dichloromethane (CH₂Cl₂) |
| 2-(4-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | Silica Gel | Hexane:Dichloromethane (CH₂Cl₂) (1:1) |
| 2-(3-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | Silica Gel | Not Specified in Literature |
| 2-(4-Fluorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | Silica Gel | 100% Dichloromethane (CH₂Cl₂) |
| Generic 2-arylnaphtho[2,3-d]oxazole-4,9-dione Derivative | Silica Gel | Hexane:Ethyl Acetate (3:1) |
Experimental Protocols
This section details the methodology for the purification of 2-arylnaphtho[2,3-d]oxazole-4,9-diones using column chromatography.
Materials and Equipment:
-
Crude 2-arylnaphtho[2,3-d]oxazole-4,9-dione product
-
Silica gel (for column chromatography)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane (CH₂Cl₂), Diethyl Ether
-
Glass chromatography column
-
Beakers, Erlenmeyer flasks, and collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Protocol:
-
Preparation of the Crude Product:
-
Following the synthesis, the reaction mixture is typically distilled under vacuum to remove the solvent.
-
The resulting residue is then triturated in a solvent mixture such as diethyl ether and hexane (e.g., in an 8:2 ratio) to precipitate the crude product and remove some impurities.[1]
-
The solid is collected by filtration and dried.
-
-
Preparation of the Chromatography Column:
-
A slurry of silica gel in the initial mobile phase (e.g., hexane) is prepared.
-
The slurry is carefully poured into the chromatography column, ensuring no air bubbles are trapped.
-
The column is allowed to pack under gravity, and the solvent is drained until it is level with the top of the silica gel.
-
-
Loading the Sample:
-
The crude product is dissolved in a minimal amount of the appropriate solvent (e.g., dichloromethane).
-
This concentrated solution is carefully loaded onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
The mobile phase, as specified in the table above for the respective compound, is added to the top of the column.
-
The elution is carried out by allowing the mobile phase to run through the column under gravity.
-
Fractions are collected in separate test tubes or flasks.
-
The progress of the separation is monitored by Thin Layer Chromatography (TLC) of the collected fractions.
-
-
Isolation of the Purified Compound:
-
Fractions containing the pure product (as determined by TLC) are combined.
-
The solvent is removed from the combined fractions using a rotary evaporator to yield the purified 2-arylnaphtho[2,3-d]oxazole-4,9-dione as a solid.
-
Visualizations
Experimental Workflow
Caption: Purification workflow for 2-arylnaphtho[2,3-d]oxazole-4,9-diones.
Proposed Signaling Pathway
While the precise signaling pathways for 2-arylnaphtho[2,3-d]oxazole-4,9-diones are still under investigation, the anticancer activity of naphthoquinone-based compounds is often attributed to their ability to generate reactive oxygen species (ROS) and interfere with cellular redox signaling.
Caption: Generalized mechanism of action for naphthoquinone-based anticancer agents.
References
- 1. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding and protocols for the use of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione in the context of prostate cancer research. The information is based on the synthesis and cytotoxic evaluation of this compound against human prostate cancer cell lines.
Overview and Potential Applications
2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione, a derivative of naphthoquinone, has been investigated for its cytotoxic effects on both androgen-dependent and androgen-independent prostate cancer cells.[1][2] This suggests its potential as a therapeutic agent for different stages and types of prostate cancer. The core application of this compound in a research setting is to study its efficacy and mechanism of action as an anti-cancer agent.
Potential Research Applications:
-
In vitro cytotoxicity studies: Assessing the compound's ability to kill prostate cancer cells.
-
Mechanism of action studies: Investigating the molecular pathways through which the compound induces cell death.
-
Drug synergy studies: Evaluating the compound's efficacy in combination with other established prostate cancer therapies.
-
Lead compound optimization: Using its structure as a basis for developing more potent and selective anti-cancer drugs.
Quantitative Data: Cytotoxicity
The cytotoxic activity of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione was evaluated against two human prostate cancer cell lines: LNCaP (androgen-dependent) and PC3 (androgen-independent). The half-maximal inhibitory concentration (IC50) values after a 5-day exposure are summarized in the table below.
| Compound | Cell Line | IC50 (µM) after 5 days |
| 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione | LNCaP | 0.06 |
| 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione | PC3 | 0.20 |
Data sourced from Brandy et al. (2012).[1]
The data indicates that the compound is more potent against the androgen-dependent LNCaP cells compared to the androgen-independent PC3 cells.[1]
Experimental Protocols
The following are generalized protocols based on the available information. Researchers should optimize these protocols for their specific experimental conditions.
Synthesis of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione
The synthesis is a one-pot reaction.[1][2]
Materials:
-
2-amino-3-bromo-1,4-naphthoquinone
-
4-Fluorobenzoyl chloride
-
Appropriate solvent (e.g., high-boiling point aromatic solvent)
Protocol:
-
A mixture of 2-amino-3-bromo-1,4-naphthoquinone and 4-fluorobenzoyl chloride is refluxed at a high temperature for several hours.[1]
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the crude product is purified, for example, by column chromatography on silica gel.[3]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.
Materials:
-
LNCaP and PC3 human prostate cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 0.04 N HCl in 2-propanol)[3]
-
Plate reader
Protocol:
-
Cell Seeding: Seed LNCaP and PC3 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired period (e.g., 5 days).[1]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Signaling Pathways
Currently, there is no specific information available from the provided search results detailing the signaling pathways modulated by 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione in prostate cancer cells. Further research, such as Western blotting for key apoptotic and cell cycle proteins, or broader transcriptomic/proteomic analyses, would be required to elucidate its mechanism of action.
Given that many quinone-based anticancer agents induce reactive oxygen species (ROS) production, this could be a potential avenue of investigation.
Conclusion and Future Directions
2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione demonstrates significant cytotoxic activity against prostate cancer cell lines, particularly androgen-dependent ones. This compound serves as a promising candidate for further preclinical investigation. Future research should focus on:
-
Elucidating the specific molecular targets and signaling pathways.
-
Conducting in vivo studies in animal models of prostate cancer to assess efficacy and toxicity.
-
Performing structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.
-
Investigating potential synergistic effects with existing chemotherapeutic agents.
References
- 1. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working on the synthesis of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and solutions.
Question 1: Why is the yield of my reaction significantly lower than the reported 35-45%?
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Decomposition of Starting Materials or Product: The high reflux temperature might be causing degradation.
-
Suboptimal Reagent Quality: Impurities in the starting materials can interfere with the reaction.
-
Loss of Product During Workup and Purification: The product might be partially lost during extraction or chromatography.
Solutions:
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reflux period, consider extending the reaction time in increments of 1-2 hours.
-
Optimize Reaction Temperature: While high temperatures are often necessary, excessively high temperatures can lead to decomposition. If you suspect degradation (e.g., significant darkening of the reaction mixture), try reducing the temperature slightly and compensating with a longer reaction time.
-
Ensure Reagent Purity: Use freshly purified starting materials. 2-amino-3-bromo-1,4-naphthoquinone can be recrystallized, and 4-fluorobenzoyl chloride can be distilled before use.
-
Refine Purification Technique: To minimize loss during column chromatography, ensure the silica gel is properly packed and use a solvent system that provides good separation between your product and impurities. A gradient elution might be beneficial.
Question 2: My final product is a dark, impure solid. How can I improve its purity?
Possible Causes:
-
Formation of Side Products: High reaction temperatures can promote the formation of polymeric or other colored side products.
-
Residual Starting Materials: The product may be contaminated with unreacted 2-amino-3-bromo-1,4-naphthoquinone or 4-fluorobenzoyl chloride.
-
Ineffective Purification: The chosen solvent system for chromatography may not be optimal.
Solutions:
-
Trituration Before Chromatography: Before running a column, triturate the crude product with a solvent mixture like diethyl ether:hexane (8:2) to remove some impurities.[1]
-
Optimize Column Chromatography: Experiment with different solvent systems for column chromatography. A common starting point is hexane:ethyl acetate (75:25).[1] You can also try dichloromethane as the eluent.
-
Recrystallization: If the product is sufficiently pure after chromatography, recrystallization from a suitable solvent can further enhance its purity and provide a crystalline solid.
Question 3: The reaction is not proceeding, as indicated by TLC analysis. What could be the issue?
Possible Causes:
-
Inactive Reagents: The 4-fluorobenzoyl chloride may have hydrolyzed over time.
-
Insufficient Temperature: The reaction mixture may not be reaching the required reflux temperature.
Solutions:
-
Use Fresh or Distilled 4-Fluorobenzoyl Chloride: Acyl chlorides are sensitive to moisture. It is crucial to use a fresh bottle or distill the reagent immediately before use.
-
Ensure Proper Reflux: Check your heating mantle and condenser setup to ensure that the reaction is maintaining a steady reflux.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione?
A1: The reaction is believed to proceed through an initial acylation of the amino group of 2-amino-3-bromo-1,4-naphthoquinone by 4-fluorobenzoyl chloride to form a 2-amido-3-bromo-1,4-naphthoquinone intermediate. This is followed by an intramolecular cyclization to form the oxazole ring with the elimination of HBr.
Q2: Can other solvents be used for this reaction?
A2: The established protocol uses an excess of 4-fluorobenzoyl chloride which also acts as the solvent.[1] Using a high-boiling inert solvent like dichlorobenzene or sulfolane could be an alternative, but this would require optimization of the reaction conditions.
Q3: How critical is the absence of moisture in this reaction?
A3: It is highly critical. 4-Fluorobenzoyl chloride is an acyl chloride and will readily react with water to form 4-fluorobenzoic acid, which will not participate in the desired reaction. Therefore, all glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Data Presentation
Table 1: Reported Yields for the Synthesis of various 2-Aryl-naphtho[2,3-d]oxazole-4,9-diones
| Aryl Substituent | Reported Yield (%) |
| 4-Fluorophenyl | 39.6 |
| Phenyl | 44.7 |
| 4-Chlorophenyl | Not specified, but part of a series with an average yield of 38% |
| 3-Chlorophenyl | Not specified, but part of a series with an average yield of 38% |
| 4-Methylphenyl | Not specified, but part of a series with an average yield of 38% |
Data extracted from Brandy et al. (2012).[1][2]
Experimental Protocols
Synthesis of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione
This protocol is adapted from the literature for the synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives.[1]
Materials:
-
2-amino-3-bromo-1,4-naphthoquinone
-
4-fluorobenzoyl chloride
-
Diethyl ether
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-bromo-1,4-naphthoquinone (e.g., 0.801 mmol, 202 mg).
-
Add an excess of 4-fluorobenzoyl chloride (e.g., 2 mL).
-
Heat the mixture to reflux and maintain for 5 hours.
-
After cooling to room temperature, remove the excess 4-fluorobenzoyl chloride under vacuum distillation.
-
Triturate the residue with a mixture of diethyl ether and hexane (e.g., 8:2 ratio).
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (e.g., 75:25) solvent system.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione as a solid.
Visualizations
Caption: Reaction pathway for the synthesis of the target molecule.
Caption: Troubleshooting workflow for synthesis optimization.
References
Troubleshooting low purity in the synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-diones
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working on the synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-diones.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-arylnaphtho[2,3-d]oxazole-4,9-diones?
A common and direct approach is a one-pot synthesis involving the reaction of 2-amino-3-bromo-1,4-naphthoquinone with various benzoyl chloride analogs.[1] This reaction is typically carried out at elevated temperatures under reflux conditions.[1][2]
Q2: What kind of yields can I expect from this synthesis?
Published reports indicate that the yields can be moderate. For instance, one study reported an average yield of 38% for a series of these compounds.[1] This suggests that reaction optimization may be necessary to achieve higher yields.
Q3: What are the typical starting materials and reagents?
The key starting materials are 2-amino-3-bromo-1,4-naphthoquinone and an appropriate benzoyl chloride derivative, which will form the 2-aryl substituent.[1][2]
Q4: How are the final products typically purified?
Purification is most commonly achieved using column chromatography on silica gel.[3] The choice of solvent system is crucial for effective separation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, leading to low purity of the target compound.
Problem 1: My final product purity is low, and I see multiple spots on my TLC plate.
Possible Cause 1: Incomplete Reaction The reaction between 2-amino-3-bromo-1,4-naphthoquinone and the benzoyl chloride derivative may not have gone to completion, leaving unreacted starting materials in your crude product.
-
Solution:
-
Increase Reaction Time: Ensure the reaction is refluxed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Verify Temperature: Confirm that the reaction mixture is maintained at the appropriate elevated temperature to ensure the reaction proceeds.
-
Possible Cause 2: Formation of Side Products Naphthoquinone derivatives can be involved in various side reactions, and the presence of multiple functional groups can lead to the formation of undesired byproducts.
-
Solution:
-
Control Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the benzoyl chloride derivative might lead to undesired reactions.
-
Inert Atmosphere: While not always reported, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Possible Cause 3: Degradation of Product The target molecules may be sensitive to prolonged heat or certain workup conditions, leading to degradation and the formation of impurities.
-
Solution:
-
Minimize Heat Exposure: Once the reaction is complete, do not leave it at high temperatures for an extended period.
-
Careful Workup: Use mild conditions during the workup and extraction phases. Avoid strong acids or bases unless specified in the protocol.
-
Problem 2: I have a low yield of the desired product, even after purification.
Possible Cause 1: Suboptimal Reaction Conditions The reported average yield of ~38% suggests that this reaction is sensitive to reaction conditions.[1]
-
Solution:
-
Solvent Choice: The choice of solvent can significantly impact reaction rate and yield. While not always specified in abstracts, high-boiling, non-reactive solvents are typically used for reflux reactions.
-
Catalyst: Some related heterocyclic syntheses benefit from the use of a catalyst. While the primary method cited does not use one, exploring the literature for catalyzed variations may be beneficial.
-
Possible Cause 2: Inefficient Purification Significant product loss can occur during the purification step, especially with column chromatography.
-
Solution:
-
Optimize Chromatography: Experiment with different solvent systems for your column chromatography to achieve better separation and reduce product loss. The product is often a yellow or brown solid.[1][3]
-
Alternative Purification: Consider recrystallization as an alternative or additional purification step if your crude product is of reasonable purity.
-
Data Presentation: Purification Strategies
The following table summarizes purification methods reported in the literature for 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives.
| Compound Class | Purification Method | Eluent System | Reference |
| 2-phenyl-naphtho[2,3-d]oxazole-4,9-dione | Column Chromatography (Silica Gel) | 100% Dichloromethane (CH₂Cl₂) | [3] |
| 2-(4-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | Column Chromatography (Silica Gel) | Hexane:CH₂Cl₂ (50:50) | [3] |
| General Derivatives | Column Chromatography (Silica Gel) | Hexane:Ethyl Acetate (75:25) | [3] |
Experimental Protocols
General Protocol for the Synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-diones
This protocol is a generalized procedure based on available literature.[1][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-bromo-1,4-naphthoquinone (1 equivalent) and the desired benzoyl chloride derivative (1-1.2 equivalents).
-
Solvent Addition: Add a suitable high-boiling solvent (e.g., toluene, xylene, or as specified in a detailed protocol).
-
Reflux: Heat the reaction mixture to reflux. The temperature will depend on the solvent used.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure may involve filtration to remove any precipitated solids, followed by washing with an appropriate solvent to remove impurities.
-
Extraction: If the product is not a precipitate, the solvent may be removed under reduced pressure, and the residue partitioned between an organic solvent (e.g., dichloromethane) and water. The organic layer is then washed, dried, and concentrated.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (see table above) to yield the pure 2-arylnaphtho[2,3-d]oxazole-4,9-dione, often as a yellow or brown solid.[1][3]
Visualizations
Caption: A simplified reaction pathway for synthesis.
Caption: General experimental workflow for synthesis and purification.
Caption: A decision tree for troubleshooting low product purity.
References
- 1. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Optimizing reaction temperature for the synthesis of naphtho[2,3-d]oxazole-4,9-diones.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of naphtho[2,3-d]oxazole-4,9-diones.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of naphtho[2,3-d]oxazole-4,9-diones, with a focus on the critical role of reaction temperature.
Issue 1: Low or No Yield of the Desired Naphtho[2,3-d]oxazole-4,9-dione Product
-
Question: My reaction has resulted in a low yield or none of the expected 2-arylnaphtho[2,3-d]oxazole-4,9-dione. What are the likely causes related to reaction temperature?
-
Answer: The formation of the final oxazole product is highly dependent on the reaction temperature. The reaction proceeds through a two-step mechanism: initial formation of a 2-amido-3-bromo-1,4-naphthoquinone intermediate, followed by an intramolecular cyclization to the desired oxazole.[1] This cyclization step requires a high temperature to proceed efficiently.
-
Insufficient Temperature: If the reaction temperature is below 200°C, the reaction will likely stall at the intermediate amido-substituted derivative, resulting in a low or no yield of the final product. The reflux temperature of the reaction mixture, largely determined by the boiling point of the benzoyl chloride derivative used, must be high enough to facilitate the intramolecular cyclization. The boiling point of benzoyl chloride is approximately 197.2°C, and therefore, vigorous reflux is necessary to achieve the required temperature for the cyclization to occur.
-
Inadequate Reflux: Simply heating the mixture is not enough; a consistent and stable reflux must be maintained for the recommended reaction time (typically around 5 hours) to ensure the conversion of the intermediate to the final product.
-
Issue 2: Identification of an Unexpected Intermediate Product
-
Question: I have isolated a product that is not my target naphtho[2,3-d]oxazole-4,9-dione. How can I identify if it is the amido intermediate?
-
Answer: The primary intermediate is the 2-amido-3-bromo-1,4-naphthoquinone derivative. Spectroscopic analysis can confirm its identity. You would expect to see signals corresponding to the amide proton in the 1H NMR spectrum and the amide carbonyl in the 13C NMR and IR spectra, which would be absent in the final oxazole product. If you suspect you have isolated the intermediate, you can attempt to resubject it to the reaction conditions at a sufficiently high reflux temperature to drive the cyclization to completion.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-diones?
A1: The synthesis is typically carried out at the reflux temperature of the reaction mixture, which consists of 2-amino-3-bromo-1,4-naphthoquinone and an excess of the corresponding benzoyl chloride derivative. This "high temperature" or "elevated temperature" is crucial for the final intramolecular cyclization step and is generally above 200°C. The exact temperature will depend on the boiling point of the specific benzoyl chloride analog being used.
Q2: How does the reaction temperature affect the product yield?
A2: The reaction temperature has a critical effect on the product yield. At temperatures below 200°C, the formation of the desired naphtho[2,3-d]oxazole-4,9-dione is significantly hindered, and the primary product will be the uncyclized 2-amido-3-bromo-1,4-naphthoquinone intermediate. Achieving a vigorous and sustained reflux is essential to maximize the yield of the final cyclized product. While an average yield of 38% has been reported for a series of these compounds, optimizing the reflux conditions can help in achieving better outcomes.[1]
Q3: Are there any side reactions to be aware of at very high temperatures?
A3: While a high temperature is necessary, excessively high temperatures or prolonged reaction times could potentially lead to decomposition of the starting materials or the product, or the formation of undesired byproducts. It is important to maintain a controlled reflux and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid potential degradation.
Data Presentation
The following table summarizes the expected outcome of the reaction at different temperature ranges based on the available literature. Please note that specific yields can vary depending on the substrates, reaction scale, and purification methods.
| Reaction Temperature Range | Expected Major Product | Approximate Yield of Final Product |
| < 200°C | 2-amido-3-bromo-1,4-naphthoquinone (Intermediate) | Low to None |
| > 200°C (Reflux) | 2-arylnaphtho[2,3-d]oxazole-4,9-dione (Final Product) | Moderate (e.g., ~38% reported average) |
Experimental Protocols
General Procedure for the Synthesis of 2-Arylnaphtho[2,3-d]oxazole-4,9-diones
This protocol is a generalized procedure based on reported syntheses.[1]
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-bromo-1,4-naphthoquinone (1 equivalent) with the desired benzoyl chloride analog (used in excess, typically as the solvent).
-
Reaction: Heat the reaction mixture to a vigorous reflux. The temperature should be maintained above 200°C.
-
Reaction Time: Maintain the reflux for approximately 5 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess benzoyl chloride can be removed by vacuum distillation.
-
Purification: The crude product is then purified. This may involve trituration with a suitable solvent mixture (e.g., ether:hexane) followed by column chromatography on silica gel using an appropriate eluent system to yield the pure 2-arylnaphtho[2,3-d]oxazole-4,9-dione as a solid.
Mandatory Visualizations
The following diagrams illustrate the key logical relationships and the experimental workflow for the synthesis of naphtho[2,3-d]oxazole-4,9-diones.
Caption: Logical relationship between reaction temperature and product formation.
References
How to increase the stability of "2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione" in solution
This technical support center provides guidance on troubleshooting stability issues encountered with "2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione" in solution. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My solution of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione is changing color over time. What could be the cause?
A1: Color change in solutions of naphthoquinone-based compounds is often an indicator of degradation. The primary causes include pH-mediated hydrolysis, oxidation, and photodegradation. The naphthoquinone moiety is susceptible to nucleophilic attack, and the oxazole ring can be prone to hydrolysis under certain pH conditions.
Q2: What is the optimal pH range for storing this compound in an aqueous or semi-aqueous solution?
A2: While specific data for this compound is limited, studies on related naphthoquinone derivatives suggest that slightly acidic conditions (pH 3-6) may offer better stability by minimizing the rate of hydroxide-catalyzed degradation. It is crucial to experimentally determine the optimal pH for your specific application.
Q3: Can I use antioxidants to improve the stability of my solution?
A3: Yes, antioxidants can be effective in preventing oxidative degradation of the naphthoquinone core. Common antioxidants used for stabilizing similar compounds include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), tert-butylhydroquinone (TBHQ), and ascorbic acid derivatives like magnesium ascorbyl phosphate.[1][2][3] The choice and concentration of the antioxidant should be optimized for your experimental system.
Q4: Is 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione sensitive to light?
A4: Naphthoquinones can be susceptible to photodegradation.[4] It is recommended to protect solutions from light by using amber vials or by working under low-light conditions to minimize the risk of light-induced degradation.
Troubleshooting Guides
Issue 1: Rapid Degradation in Solution
Symptoms:
-
Noticeable change in solution color (e.g., from yellow to brown).
-
Appearance of precipitates.
-
Loss of biological activity or inconsistent experimental results.
-
Changes in the UV-Vis or HPLC profile.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Unfavorable pH | 1. Measure the pH of your solution. 2. Prepare a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9). 3. Dissolve the compound in each buffer and monitor its stability over time using HPLC or UV-Vis spectroscopy. 4. Select the pH at which the compound shows the highest stability. |
| Oxidation | 1. Degas your solvent to remove dissolved oxygen. 2. Work under an inert atmosphere (e.g., nitrogen or argon). 3. Add an appropriate antioxidant to the solution. Test a range of concentrations to find the most effective level without interfering with your experiment. |
| Photodegradation | 1. Store the solution in an amber vial or a container wrapped in aluminum foil. 2. Minimize exposure to ambient and artificial light during experiments. |
| Solvent-Induced Degradation | 1. Evaluate the stability of the compound in a range of solvents with different polarities (e.g., DMSO, ethanol, acetonitrile, buffered aqueous solutions). 2. Choose the solvent that provides the best stability for your intended application. |
Data Presentation
Table 1: Effect of Antioxidants on the Stability of Hydroquinone (a related quinone structure)
| Antioxidant | Concentration (%) | Stabilization Effect | Reference |
| Sodium Metabisulfite | 0.05 - 0.5 | Effective in stabilizing color | [1] |
| Magnesium Ascorbyl Phosphate | 0.25 - 3.0 | Effective in stabilizing color, particularly in neutral pH | [1] |
| Tocopherols | Varies | Strong natural antioxidants for oils | [3] |
| Flavonoids (e.g., Quercetin) | Varies | Potent free radical scavengers | [5] |
Note: This data is for hydroquinone and other related compounds and should be used as a guideline for selecting potential antioxidants for "2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione". Experimental validation is essential.
Experimental Protocols
Protocol 1: pH Stability Assessment
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 3 to 10.
-
Sample Preparation: Prepare a stock solution of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione in a suitable organic solvent (e.g., DMSO). Dilute the stock solution into each buffer to a final concentration suitable for analysis by HPLC-UV.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) and protect them from light.
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
HPLC Analysis: Analyze the aliquots by reverse-phase HPLC with UV detection. Monitor the peak area of the parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. Determine the pH at which the compound exhibits the slowest degradation rate.
Protocol 2: Evaluation of Antioxidant Efficacy
-
Solvent Preparation: Prepare solutions of a suitable solvent (chosen from the pH stability study) containing different antioxidants (e.g., BHT, sodium metabisulfite) at various concentrations (e.g., 0.01%, 0.1%, 1% w/v). Include a control solution with no antioxidant.
-
Sample Preparation: Dissolve 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione in each of the prepared antioxidant solutions.
-
Incubation: Incubate the samples at a controlled temperature, protected from light.
-
Time-Point Analysis: At various time points, analyze the samples by HPLC-UV as described in Protocol 1.
-
Data Analysis: Compare the degradation rates of the compound in the presence and absence of each antioxidant to determine their stabilizing effect.
Visualizations
References
Addressing batch-to-batch variability in the synthesis of "2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione?
A1: The prevalent method is a one-pot synthesis involving the reflux of 2-amino-3-bromo-1,4-naphthoquinone with 4-fluorobenzoyl chloride at elevated temperatures.[1][2]
Q2: What are the typical yields for this synthesis?
A2: The reported average yield for analogous 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives is around 38-40%.[1][3] However, this can fluctuate between batches due to various factors.
Q3: What are the key starting materials and their quality requirements?
A3: The key starting materials are 2-amino-3-bromo-1,4-naphthoquinone and 4-fluorobenzoyl chloride. It is crucial that both starting materials are of high purity. Impurities in 2-amino-3-bromo-1,4-naphthoquinone can lead to side products, while the purity of 4-fluorobenzoyl chloride is critical as it is often used in excess.
Q4: How can I confirm the identity and purity of the final product?
A4: The final product, which should be a yellow solid, can be characterized using standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and High-Resolution Mass Spectrometry (HRMS).[3]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I resolve this?
A: Low or no yield is a common issue that can stem from several factors. Below is a step-by-step guide to troubleshoot this problem.
-
Reagent Quality:
-
2-amino-3-bromo-1,4-naphthoquinone: Ensure the starting material is pure. It can be prepared by refluxing 2,3-dibromo-1,4-naphthoquinone with an ammonia/ammonium hydroxide mixture in ethanol.[1] Incomplete bromination or residual starting material can affect the reaction.
-
4-fluorobenzoyl chloride: This reagent is sensitive to moisture. Use a freshly opened bottle or a recently purified batch. The presence of 4-fluorobenzoic acid (due to hydrolysis) will inhibit the reaction.
-
-
Reaction Conditions:
-
Temperature: The reaction requires high temperatures to proceed efficiently. Ensure the reaction mixture is refluxing vigorously. A lower temperature will result in a sluggish or incomplete reaction.
-
Reaction Time: A reaction time of 5 hours at reflux is reported to be effective.[1] Shorter reaction times may not be sufficient for the reaction to go to completion.
-
-
Work-up Procedure:
-
Product Precipitation: The crude product is often obtained as a solid after cooling the reaction mixture. If no precipitate forms, it could indicate that the reaction did not work or the product is soluble in the remaining solvent. Try to concentrate the reaction mixture under vacuum to induce precipitation.
-
Issue 2: Impure Product
Q: My final product appears to be impure, as indicated by a broad melting point range or extra peaks in the NMR spectrum. How can I improve the purity?
A: Product impurity is often due to side reactions or residual starting materials. The following steps can help improve the purity of your product.
-
Purification Method:
-
Trituration: Before column chromatography, triturate the crude residue with a mixture of diethyl ether and hexane (e.g., 8:2 v/v) to remove non-polar impurities.[1]
-
Column Chromatography: Silica gel column chromatography is an effective method for purification. A solvent system of hexane:ethyl acetate (e.g., 75:25 v/v) has been shown to be effective.[1] You may need to optimize the solvent system for your specific batch.
-
-
Recrystallization: For highly crystalline products, recrystallization can be a very effective final purification step. Experiment with different solvent systems to find one that provides good crystal formation.
-
Side Reactions:
-
Hydrolysis of Benzoyl Chloride: If 4-fluorobenzoyl chloride is hydrolyzed, the resulting carboxylic acid will not react and will need to be removed during the work-up.
-
Decomposition: Naphthoquinones can be sensitive to prolonged heating. Avoid excessively long reaction times or unnecessarily high temperatures.
-
Data Presentation: Batch-to-Batch Variability
The following table summarizes potential variations in quantitative data that may be observed across different batches of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione synthesis.
| Parameter | Expected Value/Range | Potential Variation (Batch-to-Batch) | Possible Causes of Variation |
| Yield (%) | ~39.6%[3] | 20-50% | Purity of starting materials, reaction temperature, reaction time |
| Melting Point (°C) | 259–261°C (for the analogous 2-phenyl derivative)[3] | Broad range or lower value | Impurities, presence of unreacted starting materials or byproducts |
| ¹H NMR (CDCl₃, δ ppm) | Sharp, well-defined peaks corresponding to the structure | Broadened peaks, unexpected signals | Residual solvents, impurities, degradation products |
| Color | Yellow solid[3] | Brownish or off-white solid | Impurities, incomplete reaction |
Experimental Protocol
This protocol is based on the reported synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives.[1][3]
Materials:
-
2-amino-3-bromo-1,4-naphthoquinone
-
4-fluorobenzoyl chloride
-
Diethyl ether
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-bromo-1,4-naphthoquinone (e.g., 0.801 mmol, 202 mg) and 4-fluorobenzoyl chloride (e.g., 2 mL).[1]
-
Heat the mixture to reflux at a high temperature and maintain for 5 hours.[1]
-
After 5 hours, cool the reaction mixture to room temperature.
-
Remove the excess 4-fluorobenzoyl chloride by distillation under vacuum.[1]
-
Triturate the resulting residue in a mixture of diethyl ether and hexane (8:2 v/v).[1]
-
Filter the solid and wash with hexane.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (75:25 v/v) eluent system.[1]
-
Collect the fractions containing the desired product and evaporate the solvent under reduced pressure to obtain a yellow solid.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, HRMS, and melting point).
Visualizations
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
Caption: Synthesis pathway for the target compound.
References
- 1. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Anticancer Activity of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for derivatizing 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione for anticancer applications?
A1: The naphthoquinone scaffold is a key feature in many natural and synthetic compounds exhibiting a wide range of biological activities, including anticancer effects.[1] Quinone-containing anticancer drugs like doxorubicin and mitomycin C have been effectively used in treating various cancers.[1] Derivatization of the core structure, such as the synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-diones, aims to enhance cytotoxic activity and improve selectivity against cancer cells.[1] Fusing five-membered rings to the naphthoquinone core has been shown to potentially reduce multidrug resistance and increase cytotoxicity.[1]
Q2: What is the general synthetic approach for preparing 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives?
A2: A common and effective method is a one-pot synthesis involving the reaction of 2-amino-3-bromo-1,4-naphthoquinone with the corresponding benzoyl chloride derivatives at elevated temperatures.[1] This reaction is believed to proceed through the initial formation of a 2-amido-3-bromo-1,4-naphthoquinone intermediate, which then undergoes an in situ intramolecular cyclization to yield the final oxazole product.[1]
Q3: What are the known mechanisms of anticancer activity for naphthoquinone-based compounds?
A3: Quinonoid compounds exert their anticancer effects through various mechanisms, including:
-
DNA intercalation: Inserting into the DNA structure, which can disrupt replication and transcription.
-
Alkylation of biomacromolecules: Forming covalent bonds with essential biological molecules like proteins and DNA.
-
Induction of apoptosis: Triggering programmed cell death in cancer cells.
-
Inhibition of enzymes: Particularly targeting enzymes like topoisomerase II, which are crucial for DNA replication.
-
Generation of reactive oxygen species (ROS): Creating oxidative stress within cancer cells, leading to cellular damage and death.[1]
While the specific signaling pathways for 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione and its derivatives are not yet fully elucidated in the provided literature, the general mechanisms of related naphthoquinones suggest a multifactorial mode of action.
Troubleshooting Guides
Synthesis of 2-Arylnaphtho[2,3-d]oxazole-4,9-dione Derivatives
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of the final oxazole product. | Reaction temperature is too low. The intramolecular cyclization to form the oxazole ring is temperature-dependent.[1] | Ensure the reaction is refluxed at a sufficiently high temperature (above 200°C) to facilitate the cyclization step.[1] |
| Impure starting materials. | Use purified 2-amino-3-bromo-1,4-naphthoquinone and freshly distilled benzoyl chloride derivatives. | |
| Formation of side products (imido- or amido-substituted derivatives). | Incomplete cyclization due to insufficient temperature or reaction time.[1] | Increase the reaction temperature and/or prolong the reflux time to drive the reaction to completion. Monitor the reaction progress using thin-layer chromatography (TLC). |
| Difficulty in purification of the final product. | Presence of unreacted starting materials and side products. | Utilize column chromatography with an appropriate solvent system (e.g., hexane:ethyl acetate or dichloromethane) for effective purification.[1] Trituration with a suitable solvent like diethyl ether or a hexane/ether mixture can also help in removing impurities.[1] |
Cell Viability Assays (e.g., MTT Assay)
| Issue | Potential Cause | Troubleshooting Steps |
| High background absorbance. | Contamination of cell cultures. | Ensure aseptic techniques are strictly followed. Regularly test cell lines for mycoplasma contamination. |
| Interference from the compound's color. | Include a "compound only" control (wells with media and the compound at the highest concentration, but no cells) to measure the compound's intrinsic absorbance. Subtract this background from the experimental wells. | |
| Inconsistent or non-reproducible results. | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells into the microplate. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) to maintain humidity. | |
| Compound precipitation at high concentrations. | Check the solubility of the compound in the culture medium. If necessary, use a co-solvent like DMSO, ensuring the final concentration does not exceed a non-toxic level (typically <0.5%). |
Quantitative Data
The cytotoxic activity of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione and its derivatives was evaluated against androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines after 5 days of exposure.
| Compound | Derivative | IC₅₀ on LNCaP (μM)[1] | IC₅₀ on PC3 (μM)[1] |
| 8 | 2-phenyl- | >1 | >1 |
| 9 | 2-(4-Chloro-phenyl)- | 0.16 | 0.08 |
| 10 | 2-(3-Chloro-phenyl)- | 0.03 | 0.08 |
| 11 | 2-(2-Chloro-phenyl)- | 0.01 | 0.14 |
| 12 | 2-(4-Fluoro-phenyl)- | 0.14 | 0.26 |
Experimental Protocols
General Synthesis of 2-Arylnaphtho[2,3-d]oxazole-4,9-dione Derivatives
A mixture of 2-amino-3-bromo-1,4-naphthoquinone and the appropriate benzoyl chloride derivative is refluxed at a high temperature for approximately 5 hours.[1] After cooling to room temperature, the reaction mixture is filtered under suction, and the resulting solid is washed with diethyl ether and air-dried.[1] The crude product is then purified by column chromatography on silica gel using a suitable solvent system, such as 100% dichloromethane or a gradient of hexane and ethyl acetate.[1]
Example: Synthesis of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione (12)
A mixture of 2-amino-3-bromo-1,4-naphthoquinone (202 mg, 0.801 mmol) and 4-fluoro-benzoylchloride (2 mL) was refluxed for 5 hours at a high temperature.[1] The reaction mixture was then distilled under vacuum. The residue was triturated in a mixture of ether and hexane (8:2) and subsequently purified by column chromatography on silica gel using a hexane:ethyl acetate (75:25) solvent system.[1] Further purification by column chromatography with 100% dichloromethane yielded the final product as a yellow solid.[1]
MTT Cell Proliferation Assay
Prostate cancer cells (LNCaP or PC3) are seeded in 96-well plates at an appropriate density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 5 days). Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional few hours. The resulting formazan crystals are then solubilized with a suitable solvent (e.g., acidified isopropanol), and the absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ values are then calculated from the dose-response curves.
Visualizations
References
Reducing cytotoxicity of "2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione" to normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with "2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione" and similar naphthoquinone derivatives. The focus is on strategies to mitigate cytotoxicity in normal cells while maintaining anti-cancer efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity for 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione?
A1: The cytotoxicity of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione, a quinone-containing compound, is primarily attributed to two mechanisms:
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety can undergo redox cycling, a process that generates superoxide radicals and other ROS.[1] This leads to oxidative stress, causing damage to cellular components like DNA, lipids, and proteins, ultimately triggering apoptosis (programmed cell death).[2]
-
Alkylation of Cellular Nucleophiles: Quinones are electrophiles that can form covalent bonds with nucleophiles such as the thiol groups in glutathione and cysteine residues in proteins.[1] This can disrupt protein function and deplete cellular antioxidant defenses.
Q2: Why does 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione show selective cytotoxicity towards cancer cells over normal cells in some cases?
A2: The selective cytotoxicity of certain quinone-based compounds can be attributed to the differential expression of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). Many tumor cells exhibit significantly higher levels of NQO1 compared to normal cells. NQO1 is a key enzyme in the detoxification of quinones. However, for certain quinones, NQO1-mediated reduction can lead to the formation of unstable hydroquinones that rapidly auto-oxidize, leading to a massive production of ROS and enhanced cytotoxicity specifically in cancer cells. Some studies have shown that certain naphthoquinone derivatives are less toxic to normal peripheral blood mononuclear cells (PBMCs) than to various cancer cell lines.[3]
Q3: What are some general strategies to reduce the cytotoxicity of this compound to normal cells during in vitro experiments?
A3: To reduce off-target cytotoxicity in normal cells, consider the following approaches:
-
Co-administration with Antioxidants: Antioxidants like N-acetylcysteine (NAC) can help neutralize ROS and replenish intracellular glutathione (GSH) levels, thereby mitigating oxidative stress-induced cell death.[4][5]
-
Modulation of Cellular Detoxification Pathways: Pre-treatment of normal cells with inducers of the Nrf2-Keap1 pathway may upregulate the expression of cytoprotective enzymes, including NQO1 and glutathione S-transferases (GSTs), enhancing their ability to detoxify the compound.[6][7]
-
Dose Optimization: Carefully titrate the concentration of the compound to find a therapeutic window where it exhibits significant cytotoxicity to cancer cells with minimal effect on normal cells.
Q4: Can I use antioxidants in my in vivo studies to mitigate side effects?
A4: The use of antioxidants during in vivo chemotherapy is a subject of ongoing research and debate. While they may reduce side effects, there is a concern that they could also protect cancer cells from the cytotoxic effects of the treatment. Any in vivo application of cytoprotective agents should be preceded by thorough in vitro validation and carefully designed animal studies.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in normal cell control group.
-
Possible Cause: The concentration of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione is too high.
-
Troubleshooting Step: Perform a dose-response experiment to determine the IC50 value of the compound on your specific normal cell line. Use a concentration well below the IC50 for normal cells in your subsequent experiments.
-
-
Possible Cause: The normal cell line is particularly sensitive to oxidative stress.
-
Troubleshooting Step: Supplement the cell culture medium with an antioxidant such as N-acetylcysteine (NAC) at a pre-determined, non-toxic concentration. This can help to quench ROS and reduce cytotoxicity.
-
-
Possible Cause: The experimental duration is too long.
-
Troubleshooting Step: Conduct a time-course experiment to assess cytotoxicity at different time points. It may be possible to achieve selective cytotoxicity in cancer cells at an earlier time point before significant toxicity occurs in normal cells.
-
Issue 2: Inconsistent cytotoxicity results between experiments.
-
Possible Cause: Variability in cell health and density.
-
Troubleshooting Step: Ensure that cells are in the logarithmic growth phase and have high viability before seeding. Use a consistent seeding density for all experiments.
-
-
Possible Cause: Degradation of the compound.
-
Troubleshooting Step: Prepare fresh stock solutions of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione for each experiment. Store the stock solution in small aliquots at -20°C or -80°C and protect from light.
-
-
Possible Cause: Fluctuation in incubator conditions (CO2, temperature, humidity).
-
Troubleshooting Step: Regularly monitor and calibrate your cell culture incubator to ensure a stable environment.
-
Data Presentation
Table 1: Cytotoxicity of 2-Aryl-naphtho[2,3-d]oxazole-4,9-dione Derivatives in Human Cancer Cell Lines.
| Compound | Derivative | Cell Line | IC50 (µM) | Exposure Time | Reference |
| 1 | 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione | LNCaP (Prostate) | Not explicitly stated, but synthesized | 5 days | [8][9] |
| 2 | 2-(3-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione | LNCaP (Prostate) | 0.03 | 5 days | [8][9] |
| 3 | 2-(3-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione | PC3 (Prostate) | 0.08 | 5 days | [8][9] |
| 4 | 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone | CCRF-CEM (Leukemia) | 0.57 | Not specified | [10] |
| 5 | 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone | HepG2 (Hepatocarcinoma) | 0.79 | Not specified | [10] |
Note: Data on the cytotoxicity of these compounds on normal cell lines is limited in the cited literature. Researchers should determine the IC50 values for their specific normal cell lines experimentally.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells (normal and cancer cell lines)
-
2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells (normal and cancer cell lines)
-
2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione
-
96-well plates
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum release controls.
Visualizations
Caption: Quinone-induced cytotoxicity signaling pathway.
Caption: Cytoprotective mechanisms against quinone-induced toxicity.
Caption: General workflow for assessing cytotoxicity.
References
- 1. Molecular mechanisms of quinone cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.ciwem.org [communities.ciwem.org]
- 5. researchgate.net [researchgate.net]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. youtube.com [youtube.com]
- 8. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and mode of action of a naturally occurring naphthoquinone, 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent MTT Assay Results with 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione
This technical support guide is designed for researchers, scientists, and drug development professionals encountering inconsistent results in MTT assays when working with "2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione." This document provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My absorbance readings are highly variable between replicate wells treated with "2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione." What could be the cause?
A1: High variability between replicates is a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Solubilization of Formazan Crystals: The purple formazan crystals must be fully dissolved to get accurate absorbance readings.[1]
-
Inaccurate Pipetting: Small errors in pipetting cells, MTT reagent, or the solubilization solution can lead to significant variations.
-
Solution: Calibrate your pipettes regularly. Use fresh tips for each replicate. When plating cells, ensure they are evenly suspended before aliquoting.
-
-
Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation, which can concentrate reagents and affect cell growth, leading to skewed results.[1]
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity across the plate.[1]
-
-
Compound Precipitation: "2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione" may precipitate out of solution at the concentrations you are testing, especially in aqueous media.
-
Solution: Visually inspect the wells under a microscope before and after adding the compound. If you see precipitates, you may need to adjust the solvent concentration (e.g., DMSO) or test lower concentrations of the compound.
-
Q2: I'm observing a decrease in absorbance (lower cell viability) at low concentrations of the compound, but the effect is not dose-dependent. Why is this happening?
A2: A non-linear dose-response curve can be perplexing. Here are some potential explanations:
-
Compound Interference: The yellow/orange color of many naphthoquinone derivatives could interfere with the absorbance reading of the purple formazan (typically read at 570 nm).
-
Solution: Run a "compound only" control where you add "2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione" to media without cells. This will tell you if the compound itself absorbs light at the same wavelength as formazan. Subtracting the absorbance of this control from your experimental wells can correct for this.
-
-
Chemical Interaction with MTT: The compound may directly reduce the MTT reagent or react with the formazan product, leading to inaccurate readings. Some compounds can have reducing properties that lead to false-positive signals of cell viability.
-
Solution: Perform a cell-free assay by adding your compound to media, followed by the MTT reagent and solubilization solution. If a color change occurs, it indicates a direct chemical interaction.
-
Q3: My untreated control cells show lower than expected absorbance readings. What should I check?
A3: Low absorbance in control wells suggests a problem with the overall health of your cells or the assay setup.
-
Suboptimal Cell Seeding Density: If too few cells are seeded, the resulting formazan signal will be weak.
-
Solution: Perform a cell titration experiment to determine the optimal seeding density for your cell line that results in a linear relationship between cell number and absorbance.
-
-
Contamination: Bacterial or fungal contamination can affect cell health and metabolism, leading to reduced MTT reduction.[2]
-
Solution: Regularly check your cell cultures for signs of contamination. Use sterile techniques throughout the assay.
-
-
MTT Reagent Degradation: The MTT reagent is sensitive to light and can degrade over time.[3]
-
Solution: Store the MTT stock solution protected from light at -20°C in aliquots to avoid repeated freeze-thaw cycles. Do not use the reagent if it has turned a blue/green color.[2]
-
Data Presentation
Table 1: Troubleshooting Summary for Inconsistent MTT Assay Results
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Incomplete formazan solubilization, inaccurate pipetting, edge effects, compound precipitation. | Ensure complete dissolution of formazan, calibrate pipettes, avoid outer wells, check for compound precipitation. |
| Non-linear dose-response | Compound interference with absorbance reading, direct chemical reaction with MTT reagent. | Run "compound only" and cell-free controls to assess for interference. |
| Low absorbance in control wells | Suboptimal cell seeding density, contamination, degraded MTT reagent. | Optimize cell seeding density, check for contamination, use fresh, properly stored MTT reagent. |
| High background absorbance | Contaminated media, interference from phenol red or serum. | Use fresh, sterile media; consider using serum-free media during MTT incubation. |
Experimental Protocols
Detailed Protocol for MTT Assay with "2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione"
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Perform a cell count and determine the viability (e.g., using trypan blue).
-
Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete growth medium per well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of "2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione" in a suitable solvent (e.g., DMSO).
-
Create serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5% DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound.
-
Include appropriate controls: untreated cells (vehicle control), media only (blank), and compound in media without cells (color control).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize this solution.
-
At the end of the treatment period, add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for your cell line.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Correct for any absorbance from the compound itself by subtracting the readings from the "compound only" controls.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Mandatory Visualizations
Diagrams of Workflows and Logical Relationships
Caption: Troubleshooting workflow for inconsistent MTT assay results.
Caption: Principle of the MTT cell viability assay.
References
Validation & Comparative
A Comparative Analysis of the Efficacy of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione and Doxorubicin in Prostate Cancer Models
For Immediate Release
This guide provides a detailed comparison of the anti-cancer efficacy of the novel compound 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione and the established chemotherapeutic agent, doxorubicin, with a focus on prostate cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione is a synthetic derivative belonging to the class of naphthoquinones, which are known for their potential as anti-cancer agents. Doxorubicin is a well-established anthracycline antibiotic widely used in chemotherapy for various cancers. This guide synthesizes available in vitro data to offer a comparative perspective on their cytotoxic activities.
Quantitative Data Summary
The cytotoxic effects of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione and doxorubicin have been evaluated in human prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented below. It is important to note that the experimental conditions, particularly the drug exposure duration, varied between the studies cited.
| Compound | Cell Line | IC50 (µM) | Exposure Time | Citation |
| 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione | LNCaP (Androgen-dependent prostate cancer) | 0.03 | 5 days | [1][2] |
| 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione | PC3 (Androgen-independent prostate cancer) | 0.08 | 5 days | [1][2] |
| Doxorubicin | LNCaP | ~0.14 - 0.17 | 48 - 72 hours | [3] |
| Doxorubicin | PC3 | ~2.64 | Not Specified | |
| Doxorubicin | PC3 | 8.00 | 48 hours |
Mechanism of Action
Doxorubicin
Doxorubicin's primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By intercalating into the DNA, doxorubicin stabilizes the topoisomerase II-DNA complex, leading to DNA double-strand breaks and subsequent apoptosis.[3] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects by inducing oxidative stress and cellular damage.
Figure 1: Proposed mechanism of action for Doxorubicin.
2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione
While the precise signaling pathway for 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione has not been fully elucidated, its structural classification as a quinone suggests a multi-faceted mechanism of action. Quinone-containing compounds are known to exert their anti-cancer effects through various pathways, including the induction of apoptosis, inhibition of topoisomerase, and the generation of reactive oxygen species.
Figure 2: Putative mechanism of action for the naphtho-oxazole-dione.
Experimental Protocols
The following are generalized protocols for key experiments typically used to evaluate the efficacy of anti-cancer compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Figure 3: A generalized workflow for the MTT assay.
Detailed Steps:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72 hours, or 5 days).
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for a further 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting cell viability against compound concentration.
Clonogenic Assay for Long-Term Survival
This in vitro assay assesses the ability of a single cell to grow into a colony. It is a measure of the long-term effects of a cytotoxic agent on cell proliferation.
Protocol Overview:
-
Cell Treatment: Cells are treated with the compound for a defined period.
-
Seeding: After treatment, a known number of viable cells are seeded into new culture dishes.
-
Incubation: The dishes are incubated for 1-3 weeks to allow for colony formation.
-
Staining: Colonies are fixed and stained with a dye such as crystal violet.
-
Counting: The number of colonies containing at least 50 cells is counted. The surviving fraction is then calculated based on the number of colonies in the treated versus control groups.
In Vivo Xenograft Tumor Model
This model involves the transplantation of human tumor cells into immunocompromised mice to evaluate the anti-tumor efficacy of a compound in a living organism.
General Procedure:
-
Cell Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound, a vehicle control, and a positive control (e.g., doxorubicin) are administered according to a defined schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised and weighed. The efficacy of the compound is determined by comparing the tumor growth inhibition in the treated groups to the control group.
Conclusion
The available in vitro data suggests that 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione exhibits potent cytotoxic activity against both androgen-dependent and androgen-independent prostate cancer cell lines, with IC50 values in the nanomolar range after a 5-day exposure. While a direct comparison with doxorubicin is limited by differing experimental timelines, the data warrants further investigation into the therapeutic potential of this novel compound. Future studies should include head-to-head comparisons with doxorubicin under identical experimental conditions, a thorough elucidation of its mechanism of action, and in vivo efficacy studies to validate its potential as a novel anti-cancer agent.
References
A Comparative Analysis of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione and Cisplatin in Androgen-Independent Prostate Cancer Cells
In the landscape of androgen-independent prostate cancer therapeutics, a critical challenge remains in identifying novel compounds with enhanced efficacy and reduced toxicity compared to established chemotherapeutic agents. This guide provides a comparative overview of the synthetic compound 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione and the conventional drug cisplatin, focusing on their cytotoxic effects on androgen-independent prostate cancer cells.
Cytotoxicity Profile
The in vitro efficacy of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione and cisplatin has been evaluated in androgen-independent prostate cancer cell lines, primarily PC-3. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, serves as a key metric for comparison.
| Compound | Cell Line | Exposure Time | IC50 Value |
| 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione | PC-3 | 5 days | 0.08 µM[1][2] |
| Cisplatin | PC-3 | 72 hours | 21.9 µM[3] |
| Cisplatin | PC-3/DDP (Cisplatin-resistant) | Not Specified | 625.50 µg/ml[4] |
| Cisplatin | PC-3 | Not Specified | 98.21 µg/ml[4] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as exposure time, between studies. The provided data suggests that 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione exhibits significantly higher potency in PC-3 cells compared to cisplatin under the specified conditions.
Mechanisms of Action
2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione
The precise mechanism of action for 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione in prostate cancer cells is not extensively detailed in the available literature. However, its structural backbone, a naphthoquinone, is characteristic of a class of compounds known for their anticancer properties. Quinonoid compounds often exert their cytotoxic effects through various pathways, including:
-
DNA Intercalation and Alkylation: Directly damaging cancer cell DNA.
-
Induction of Apoptosis: Triggering programmed cell death.
-
Enzyme Inhibition: Notably, targeting enzymes like Topoisomerase II, which is crucial for DNA replication.
-
Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress that leads to cell death.[1]
Cisplatin
Cisplatin is a well-established chemotherapeutic agent that functions primarily as a DNA-damaging agent.[5] Its mechanism involves:
-
Cellular Uptake: Cisplatin enters the cell, where it becomes aquated.
-
DNA Binding: The activated form of cisplatin covalently binds to the N7 reactive center on purine bases of DNA, forming DNA adducts.[6][7]
-
DNA Damage and Cell Cycle Arrest: These adducts create kinks in the DNA, interfering with DNA replication and transcription.[6][8] This damage triggers cell cycle arrest.
-
Induction of Apoptosis: If the DNA damage is too severe to be repaired, the cell undergoes apoptosis.[8][9]
Cisplatin's efficacy can be hampered by drug resistance, which can develop through various cellular mechanisms.[10]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparison.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds by measuring the metabolic activity of the cells.
-
Cell Seeding: Androgen-independent prostate cancer cells (e.g., PC-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione or cisplatin for a specified duration (e.g., 72 hours or 5 days).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate. This precipitate is then solubilized using a solubilizing agent (e.g., 0.04 N HCl in 2-propanol).[11]
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.
Visualizing the Processes
To better understand the experimental and biological processes involved, the following diagrams have been generated.
Caption: A flowchart of the experimental workflow for assessing cytotoxicity.
Caption: The signaling pathway of cisplatin leading to apoptosis.
Caption: Putative mechanisms of action for naphthoquinone-based compounds.
References
- 1. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin Induces Cytotoxicity through the Mitogen-Activated Protein Kinase Pathways and Activating Transcription Factor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
Comparative Efficacy of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione on LNCaP and PC3 Prostate Cancer Cell Lines
A comprehensive analysis of the cytotoxic effects of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives, with a focus on 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione, reveals differential sensitivities in androgen-dependent (LNCaP) and androgen-independent (PC3) prostate cancer cell lines. This guide synthesizes the available experimental data to provide a clear comparison of the compound's performance, detailed experimental protocols, and insights into its potential mechanism of action.
Introduction
Prostate cancer remains a significant health concern, with therapies often complicated by the transition from an androgen-dependent to an androgen-independent state. The LNCaP and PC3 cell lines serve as critical in vitro models for studying these two stages of the disease. LNCaP cells are androgen-sensitive and express a functional androgen receptor, while PC3 cells are androgen-insensitive. The investigation of novel therapeutic agents that are effective against both cell types is of paramount importance. The compound 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione belongs to a class of naphthoquinone derivatives that have demonstrated potent anticancer activities. This guide provides a comparative study of its effects on LNCaP and PC3 cells, based on published research.
Data Presentation: Cytotoxicity Profile
The cytotoxic effects of a series of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives, including the titular compound, were evaluated against LNCaP and PC3 human prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after a 5-day exposure period. The data are summarized in the table below.
| Compound | LNCaP IC50 (µM) | PC3 IC50 (µM) |
| 2-phenyl-naphtho[2,3-d]oxazole-4,9-dione | >1.0 | >1.0 |
| 2-(4-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | 0.08 | 0.08 |
| 2-(3-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | 0.03 | 0.08 |
| 2-(2-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | 0.01 | 0.1 |
| 2-(4-Fluorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | 0.1 | 0.3 |
Data sourced from Brandy et al., Investigational New Drugs, 2012.
The results indicate that the 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives generally exhibit greater cytotoxicity towards the androgen-dependent LNCaP cells compared to the androgen-independent PC3 cells.[1][2] Specifically, 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione shows a three-fold higher potency against LNCaP cells. The most potent compound in this series against LNCaP cells was the ortho-chloro substituted analog, while the meta- and para-chloro analogs were most effective against PC3 cells.[1]
Experimental Protocols
The following methodologies were employed in the key studies to evaluate the cytotoxic effects of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione and its derivatives.
Cell Culture
LNCaP and PC3 human prostate cancer cell lines were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics. The cells were cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell proliferation assay was used to assess the cytotoxicity of the compounds.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1.5 x 10^4 cells per well for PC3 cells and 2.0 x 10^4 cells per well for the slower-growing LNCaP cells.[3]
-
Drug Treatment: After allowing the cells to attach overnight, the culture medium was replaced with fresh medium containing various concentrations of the test compounds.
-
Incubation: The cells were incubated with the compounds for a period of 5 days.
-
MTT Addition: Following the incubation period, MTT solution was added to each well and the plates were incubated for an additional few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium was aspirated, and the formazan crystals were solubilized by adding 100 µl of 0.04 N HCl in 2-propanol to each well.[3]
-
Absorbance Measurement: The absorbance of the formazan solution was measured using a microplate reader at a specific wavelength, which is proportional to the number of viable cells.
-
IC50 Determination: The IC50 values were calculated from the dose-response curves.
Signaling Pathways
While the specific signaling pathways affected by 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione in LNCaP and PC3 cells have not been definitively elucidated in the available literature, compounds containing a quinone moiety are known to exert their anticancer effects through various mechanisms. These can include the induction of apoptosis, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[1] The differential sensitivity of LNCaP and PC3 cells to this compound may be linked to their different androgen receptor status and associated signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in prostate cancer.
Conclusion
The available data demonstrates that 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione is a potent cytotoxic agent against both androgen-dependent (LNCaP) and androgen-independent (PC3) prostate cancer cell lines, with a notably stronger effect on LNCaP cells. This differential activity underscores the importance of considering the androgen receptor status in the development of novel prostate cancer therapies. Further research is warranted to fully elucidate the specific molecular mechanisms and signaling pathways through which this compound exerts its anticancer effects in these distinct prostate cancer cell types. This will be crucial for its potential future development as a therapeutic agent.
References
- 1. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Halogenated 2-Phenylnaphtho[2,3-d]oxazole-4,9-diones: A Comparative Guide on Structure-Activity Relationship
The following guide provides a comparative analysis of halogenated 2-phenylnaphtho[2,3-d]oxazole-4,9-dione derivatives, focusing on their structure-activity relationship (SAR) as cytotoxic agents against human prostate cancer cell lines. The data and methodologies presented are based on published experimental findings.
Data Summary: Cytotoxic Activity
The in vitro cytotoxic activities of various halogenated 2-phenylnaphtho[2,3-d]oxazole-4,9-dione derivatives were evaluated against androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Substitution on Phenyl Ring | LNCaP IC50 (µM) | PC3 IC50 (µM) |
| 8 | Unsubstituted | > 10 | > 10 |
| 9 | 4-Chloro | 0.10 | 0.20 |
| 10 | 3-Chloro | 0.03 | 0.08 |
| 11 | 2-Chloro | 0.30 | 0.30 |
| 12 | 4-Fluoro | 0.10 | 0.10 |
Structure-Activity Relationship Insights:
-
Effect of Halogenation: The introduction of a halogen atom onto the 2-phenyl ring significantly enhances cytotoxic activity compared to the unsubstituted analog (8 ).
-
Positional Isomerism: The position of the chlorine atom on the phenyl ring plays a crucial role in determining the cytotoxic potency. The meta-substituted derivative, 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione (10 ), exhibited the highest activity against both LNCaP and PC3 cell lines.[1][2]
-
Comparison of Halogens: The para-fluoro substituted compound (12 ) and the para-chloro substituted compound (9 ) displayed comparable activities.[1]
-
Cell Line Sensitivity: In general, the compounds demonstrated slightly greater cytotoxicity in the androgen-dependent LNCaP cells compared to the androgen-independent PC3 cells.[1][2]
Experimental Protocols
Synthesis of 2-Arylnaphtho[2,3-d]oxazole-4,9-dione Derivatives
A general one-pot synthesis method was employed to produce the 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives.[1]
-
A mixture of 2-amino-3-bromo-1,4-naphthoquinone and an appropriate benzoyl chloride analog was refluxed at a high temperature for 5 hours.
-
The reaction mixture was then cooled to room temperature.
-
The resulting solid was filtered under suction and washed with diethyl ether.
-
The crude product was air-dried and further purified by trituration in diethyl ether.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
LNCaP and PC3 cells were seeded in 96-well plates and incubated for 24 hours.
-
The cells were then treated with the test compounds at various concentrations for a period of 5 days.
-
Following the treatment period, MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals.
-
The formazan crystals were solubilized, and the absorbance was measured using a microplate reader to determine cell viability.
-
IC50 values were calculated from the dose-response curves.
Visualizations
References
- 1. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of cytotoxicity data for "2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione" using different assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of the synthetic compound 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione and its analogs. The primary focus is on the cross-validation of cytotoxicity data through different assays, a critical step in preclinical drug development to ensure the reliability and reproducibility of results. While direct comparative data for this specific compound across multiple assay types is limited in published literature, this guide presents available data and offers a framework for such a cross-validation study.
Introduction to 2-Arylnaphtho[2,3-d]oxazole-4,9-diones
Naphthoquinones are a class of organic compounds known for their diverse biological activities, including anticancer properties.[1] The fusion of a five-membered oxazole ring to the naphthoquinone scaffold can enhance cytotoxicity and potentially overcome multidrug resistance.[1] The 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives, including the 4-fluorophenyl variant, have shown significant cytotoxic potential against various cancer cell lines.[1][2]
Cytotoxicity Data: An MTT Assay-Based Evaluation
A key study by Brandy et al. (2012) investigated the cytotoxic effects of five 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives, including 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione, on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. The study utilized a colorimetric assay, presumably the MTT assay, to determine the half-maximal inhibitory concentration (IC50) after 72 and 120 hours of exposure.
Table 1: Cytotoxicity (IC50, µM) of 2-Arylnaphtho[2,3-d]oxazole-4,9-dione Derivatives on Prostate Cancer Cell Lines
| Compound | Substituent | Cell Line | IC50 (µM) at 72h | IC50 (µM) at 120h |
| 8 | H | LNCaP | 0.20 | 0.10 |
| PC3 | 0.30 | 0.20 | ||
| 9 | 4-Cl | LNCaP | 0.20 | 0.40 |
| PC3 | 0.20 | 0.08 | ||
| 10 | 3-Cl | LNCaP | 0.08 | 0.03 |
| PC3 | 0.10 | 0.08 | ||
| 11 | 2-Cl | LNCaP | 0.06 | 0.01 |
| PC3 | 0.20 | 0.10 | ||
| 12 | 4-F | LNCaP | 0.08 | 0.06 |
| PC3 | 0.30 | 0.20 |
Data sourced from Brandy et al., 2012.[1]
The study highlights that the position and nature of the substituent on the phenyl ring significantly influence the cytotoxic activity.[1] For instance, the meta-substituted chloro-analog (10 ) and the ortho-substituted chloro-analog (11 ) generally showed higher potency.[1] The para-fluoro analog (12 ), the focus of this guide, demonstrated potent cytotoxicity, particularly against the LNCaP cell line.[1]
The Importance of Cross-Validation with Different Cytotoxicity Assays
Table 2: Comparison of Common Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Measures mitochondrial reductase activity in viable cells, which converts a tetrazolium salt to a colored formazan product.[3][4][5] | Well-established, cost-effective, and widely used. | Can be affected by compounds that interfere with mitochondrial respiration or have reducing properties. Insoluble formazan crystals require a solubilization step.[6] |
| SRB | Measures total cellular protein content by staining with sulforhodamine B, an aminoxanthene dye that binds to basic amino acids. | Simple, sensitive, and less prone to interference from colored compounds. The endpoint is stable.[7][8] | Indirectly measures cell number by assuming constant protein content per cell. |
| LDH | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme released into the culture medium upon cell membrane damage.[2][9][10] | Directly measures cell death (necrosis). Good for kinetic studies. | Does not measure cytostatic effects (inhibition of proliferation). Less sensitive for early apoptotic events. |
| Neutral Red | Based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. | Sensitive and distinguishes between viable, damaged, and dead cells.[11] | Can be influenced by compounds that alter lysosomal pH. |
Proposed Experimental Workflow for Cross-Validation
To comprehensively assess the cytotoxicity of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione, a multi-assay approach is recommended. The following workflow illustrates how data from different assays can be integrated.
Caption: Experimental workflow for cross-validating cytotoxicity data.
Signaling Pathways Implicated in Naphthoquinone-Induced Cytotoxicity
Naphthoquinones are known to exert their cytotoxic effects through multiple mechanisms, primarily by inducing oxidative stress through the generation of reactive oxygen species (ROS).[1][3] This surge in intracellular ROS can trigger a cascade of signaling events leading to programmed cell death (apoptosis). Key pathways affected include the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/Akt pathways.
The diagram below illustrates a plausible mechanism of action for 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione, based on the known activities of related naphthoquinones.
Caption: Proposed signaling pathway for naphthoquinone-induced apoptosis.
Detailed Experimental Protocols
The following are standardized protocols for the cytotoxicity assays discussed. Researchers should optimize these protocols based on the specific cell lines and experimental conditions used.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells and is quantified spectrophotometrically.[4]
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Add varying concentrations of the test compound to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4][6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[6][10]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[3] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Sulforhodamine B (SRB) Assay
This assay determines cell density based on the measurement of total cellular protein content.
-
Principle: SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.[7]
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently remove the culture medium and fix the adherent cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[12]
-
Washing: Wash the plate five times with deionized water to remove TCA and excess medium components. Allow the plate to air dry completely.
-
Staining: Add 60 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain at room temperature for 30 minutes.[12]
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 510-540 nm using a microplate reader.[7][8]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of LDH from cells with damaged plasma membranes.
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[9] The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[9]
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase/tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[13][14]
-
Neutral Red (NR) Uptake Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.
-
Principle: Viable cells can incorporate and accumulate neutral red, a weak cationic dye, in their lysosomes through active transport. In contrast, dead or dying cells lose this ability.[11] The amount of dye accumulated is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Dye Incubation: Remove the treatment medium and add 100 µL of medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.
-
Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.
-
Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 540 nm using a microplate reader.[11]
-
Conclusion
The compound 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione exhibits significant cytotoxic activity against prostate cancer cell lines. However, to establish a robust and reliable cytotoxicity profile, it is imperative to perform cross-validation using multiple assays that probe different cellular functions. This guide provides the necessary framework, including comparative data, detailed protocols, and mechanistic insights, to aid researchers in designing and interpreting comprehensive cytotoxicity studies for this and other novel anticancer compounds. Such a rigorous approach is essential for the successful translation of promising compounds from the laboratory to clinical applications.
References
- 1. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism and health effects of 1,2-Naphtoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and cytotoxic activities of some 2-Arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNC… [ouci.dntb.gov.ua]
- 7. Bifunctional Naphtho[2,3- d][1,2,3]triazole-4,9-dione Compounds Exhibit Antitumor Effects In Vitro and In Vivo by Inhibiting Dihydroorotate Dehydrogenase and Inducing Reactive Oxygen Species Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naphtho[2,3-d]isoxazole-4,9-dione-3-carboxylates: Potent, Non-cytotoxic, Antiapoptotic Agents [repositorio.ulisboa.pt]
- 9. Virtual screening of naphthoquinone analogs for potent inhibitors against the cancer-signaling PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Furano-1,2-Naphthoquinone Inhibits Src and PI3K/Akt Signaling Pathways in Ca9-22 Human Oral Squamous Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione" efficacy in drug-resistant cancer cell lines
For Immediate Release
[City, State] – In the ongoing search for more effective cancer therapeutics, particularly for drug-resistant malignancies, a growing body of research is focusing on novel chemical entities. This guide provides a comparative analysis of the cytotoxic efficacy of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione against various cancer cell lines, alongside established chemotherapeutic agents, to offer a data-driven perspective for researchers and drug development professionals.
Introduction to 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione
2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione is a member of the 2-arylnaphtho[2,3-d]oxazole-4,9-dione class of compounds. These molecules, characterized by a fused oxazole and naphthoquinone structure, have garnered interest for their potential as anticancer agents. The planar aromatic system of the naphthoquinone moiety allows for intercalation into DNA, a mechanism shared by several established anticancer drugs.
Mechanism of Action
The primary proposed mechanisms of action for naphthoquinone-based compounds, including 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione, involve the inhibition of DNA topoisomerase II and the generation of reactive oxygen species (ROS)[1][2]. Topoisomerase II is a critical enzyme that unwinds DNA for replication and transcription. Its inhibition leads to DNA strand breaks and subsequent apoptosis. The quinone structure can also undergo redox cycling, leading to the production of superoxide radicals and other ROS, which can induce cellular damage and trigger apoptotic pathways.
Figure 1: Proposed mechanism of action for 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione.
Efficacy in Drug-Sensitive Cancer Cell Lines
A key study by Bakare et al. investigated the in vitro anticancer activity of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione and several of its analogs against androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after a 5-day exposure period.
| Compound | LNCaP IC50 (µM) | PC3 IC50 (µM) |
| 2-phenyl-naphtho[2,3-d]oxazole-4,9-dione | 0.40 | 0.28 |
| 2-(4-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | 0.08 | 0.08 |
| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | 0.03 | 0.08 |
| 2-(2-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | 0.01 | 0.36 |
| 2-(4-Fluoro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | 0.12 | 0.15 |
| Data sourced from Bakare O, et al. Invest New Drugs. 2012 Aug;30(4):1709-14.[3] |
These results demonstrate that the 2-arylnaphtho[2,3-d]oxazole-4,9-dione scaffold exhibits potent cytotoxic activity in these prostate cancer cell lines, with the 4-fluoro substituted compound showing significant efficacy.
Comparative Efficacy in Drug-Resistant Cancer Cell Lines
To date, specific studies evaluating the efficacy of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione in well-characterized drug-resistant cancer cell lines are limited. To provide a comparative context, the following table presents the reported IC50 values for the standard-of-care chemotherapeutic agents, doxorubicin and paclitaxel, in the doxorubicin-sensitive (MCF-7) and doxorubicin-resistant (MCF-7/ADR) human breast cancer cell lines.
| Drug | MCF-7 IC50 (nM) | MCF-7/ADR IC50 (nM) | Fold Resistance |
| Doxorubicin | ~10-50 | >1000 | >20-100 |
| Paclitaxel | ~2-10 | ~50-200 | ~5-100 |
| Note: IC50 values are approximate and can vary between studies and experimental conditions. |
The significant increase in the IC50 values for doxorubicin and paclitaxel in the MCF-7/ADR cell line highlights the challenge of overcoming multidrug resistance. Future studies are warranted to determine the IC50 of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione in this and other drug-resistant cell lines to assess its potential to circumvent common resistance mechanisms.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds is typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The available data indicates that 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione is a potent cytotoxic agent against drug-sensitive prostate cancer cell lines. However, its efficacy in drug-resistant cancer models remains a critical unanswered question. Further research should prioritize the evaluation of this compound and its analogs in a panel of drug-resistant cell lines, including those with well-defined resistance mechanisms such as overexpression of efflux pumps (e.g., P-glycoprotein in MCF-7/ADR cells). Such studies will be instrumental in determining the potential of this class of compounds to address the significant clinical challenge of multidrug resistance in cancer therapy.
References
- 1. Anti-Cancer Activities of 1,4-Naphthoquinones: A QSAR Study | Bentham Science [eurekaselect.com]
- 2. Anti-cancer activities of 1,4-naphthoquinones: a QSAR study. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative antimicrobial spectrum of "2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione"
A Comparative Analysis of a Novel Naphthoquinone Derivative Against Standard Antimicrobial Agents
This guide provides a comparative overview of the antimicrobial spectrum of the synthetic compound "2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione." Due to the limited availability of direct antimicrobial data for this specific molecule in peer-reviewed literature, this guide utilizes data from structurally related naphtho[2,3-d]thiazole-4,9-dione derivatives as a proxy to infer its potential activity. The performance of these related compounds is compared against the broad-spectrum antibacterial agent, ciprofloxacin, and the common antifungal agent, fluconazole. This document is intended for researchers, scientists, and professionals in the field of drug development.
Antimicrobial Activity Profile
The antimicrobial efficacy of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for a representative naphtho[2,3-d]thiazole-4,9-dione derivative, ciprofloxacin, and fluconazole against a panel of clinically relevant microorganisms.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL
| Microorganism | Naphtho[2,3-d]thiazole-4,9-dione Derivative¹ | Ciprofloxacin² | Fluconazole³ |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | 40 | 0.5 - 2 | - |
| Staphylococcus epidermidis | 40 | 0.25 - 1 | - |
| Methicillin-Resistant S. aureus (MRSA) | 40 | >128 | - |
| Gram-Negative Bacteria | |||
| Escherichia coli | - | 0.015 - 1 | - |
| Pseudomonas aeruginosa | - | 0.25 - 4 | - |
| Fungi | |||
| Candida albicans | - | - | 0.25 - 2 |
| Cryptococcus neoformans | - | - | 2 - 16 |
¹ Data for 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione, a structural analog.[1][2][3] ² Representative MIC range for susceptible strains. ³ Representative MIC range for susceptible strains. "-" Indicates that data is not available or the compound is not typically active against this class of microorganism.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a novel antimicrobial agent. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and reproducible procedure.[4][5][6][7][8]
Broth Microdilution Method (Based on CLSI M07-A10)
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione) is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: A series of two-fold serial dilutions of the antimicrobial agent are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate. This creates a gradient of decreasing concentrations of the test compound.
-
Inoculum Preparation: The test microorganisms are cultured on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included. The plates are then incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Visualized Experimental Workflow and Proposed Mechanism of Action
To further elucidate the experimental process and the potential biological activity of the target compound, the following diagrams are provided.
The antimicrobial activity of quinone-based compounds is often attributed to their ability to induce oxidative stress and interfere with essential cellular processes.[9][10][11][12]
References
- 1. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3- d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. standards.globalspec.com [standards.globalspec.com]
- 8. dokumen.pub [dokumen.pub]
- 9. tandfonline.com [tandfonline.com]
- 10. The mechanism of action of quinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinones as an Efficient Molecular Scaffold in the Antibacterial/Antifungal or Antitumoral Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione: A Procedural Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione. Researchers, scientists, and drug development professionals should adhere to these procedural, step-by-step guidelines to ensure safe handling and environmental protection. This compound is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life. Therefore, strict adherence to the following disposal protocol is mandatory.
Hazard Identification and Safety Data
Before handling, it is crucial to be aware of the hazards associated with 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione. The following table summarizes the key hazard information.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [1] |
| Chronic Aquatic Hazard | H413 | May cause long lasting harmful effects to aquatic life |
Personal Protective Equipment (PPE)
All personnel handling this compound must wear appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
NIOSH/MSHA or European Standard EN 149 approved respirator[2]
-
Compatible chemical-resistant gloves[2]
-
Chemical safety goggles or a face shield[2]
-
A laboratory coat or other protective clothing to prevent skin exposure[2]
Experimental Workflow for Disposal
The proper disposal of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione and its associated waste must be carried out systematically to minimize risks and ensure regulatory compliance. The following diagram illustrates the required workflow.
Detailed Disposal Protocol
1. Waste Segregation:
-
Solid Waste: Collect any unused or expired 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione in a dedicated, sealed container.
-
Contaminated Materials: Any items such as gloves, weighing paper, or pipette tips that are contaminated with the compound should be considered hazardous waste. Place these items in a designated, sealed container.
-
Solutions: Solutions containing 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione must be collected as halogenated organic waste[3]. Do not mix with non-halogenated solvent waste to avoid unnecessary increases in disposal costs[4]. Aqueous waste should be collected separately from organic solvent waste[5].
2. Container and Labeling:
-
All waste must be collected in containers that are in good condition, compatible with the chemical, and can be securely sealed.
-
Label all waste containers clearly with "Halogenated Organic Waste," the full chemical name "2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione," and the appropriate hazard pictograms (e.g., exclamation mark for "Harmful," and the symbol for "Hazardous to the aquatic environment").
3. Storage:
-
Store waste containers in a designated hazardous waste accumulation area that is secure, well-ventilated, and away from incompatible materials.
-
Ensure containers are closed tightly to prevent leaks or spills[6]. The exterior of the waste containers must be kept clean[6].
4. Final Disposal:
-
The disposal of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione must be conducted through an approved and licensed hazardous waste disposal company[7].
-
Never discharge this compound or its solutions into the sanitary sewer system or dispose of it with general laboratory trash[4][8].
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Complete all required paperwork for the waste manifest to ensure a "cradle to grave" tracking of the hazardous material[4].
By adhering to these procedures, you will ensure the safe and compliant disposal of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione, protecting both laboratory personnel and the environment.
References
- 1. 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione | C17H8FNO3 | CID 2307331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. bucknell.edu [bucknell.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ethz.ch [ethz.ch]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. Making sure you're not a bot! [oc-praktikum.de]
Personal protective equipment for handling 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione. The following protocols are designed to ensure a safe laboratory environment and proper management of this chemical.
Hazard Identification and Classification
2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[1]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity (Oral) | 4 | H302: Harmful if swallowed.[1][2] |
| Chronic aquatic hazard | 4 | H413: May cause long lasting harmful effects to aquatic life.[1] |
Signal Word: Warning[1]
GHS Pictogram:
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment should be worn when handling this compound.
| PPE Category | Specification |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations. |
| Hand Protection | Wear compatible chemical-resistant gloves. |
| Skin and Body | Wear appropriate protective clothing to prevent skin exposure. Take off immediately all contaminated clothing.[1] |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Handling and Storage
Proper handling and storage are crucial to maintaining the chemical's stability and preventing accidents.
| Aspect | Protocol |
| Handling | Wash skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1] Avoid release to the environment.[1] |
| Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated place. |
| Stability | The product is chemically stable under standard ambient conditions (room temperature).[1] |
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1] Immediately make the victim drink water (two glasses at most).[1] |
| In Case of Skin Contact | Take off immediately all contaminated clothing.[1] Rinse skin with water/shower.[1] |
| In Case of Eye Contact | Rinse out with plenty of water.[1] Remove contact lenses.[1] |
| If Inhaled | Move the person into fresh air. |
Disposal Plan
Dispose of contents and container to an approved waste disposal plant.[1] Follow all federal, state, and local environmental regulations. Avoid release to the environment.[1]
Workflow for Safe Handling and Disposal
The following diagram outlines the standard operating procedure for handling 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione from receipt to disposal.
Caption: Standard Operating Procedure for Chemical Handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
